molecular formula C7H3Cl2N3 B13650132 2,6-Dichloropyrido[2,3-b]pyrazine CAS No. 70395-76-5

2,6-Dichloropyrido[2,3-b]pyrazine

Cat. No.: B13650132
CAS No.: 70395-76-5
M. Wt: 200.02 g/mol
InChI Key: ZNPRMEVJODAGPY-UHFFFAOYSA-N
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Description

2,6-Dichloropyrido[2,3-b]pyrazine (CAS 70395-76-5) is a high-value dichlorinated heterocyclic compound with the molecular formula C7H3Cl2N3 and a molecular weight of 200.03 g/mol. This compound serves as a key synthetic intermediate for constructing a wide range of complex molecules for pharmaceutical and agrochemical research. The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, known for exhibiting multifaceted biological properties. Derivatives of this core have demonstrated significant antibacterial activity against clinically relevant strains such as Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . Recent studies also highlight the potential of pyrido[2,3-b]pyrazine derivatives in plant protection, showing excellent dual antifungal and antibacterial activity against phytopathogens like Botrytis cinerea and Xanthomonas oryzae . Beyond antimicrobial applications, this scaffold is found in compounds investigated as glycine antagonists targeting the NMDA receptor , anticancer agents , and TRPV1 antagonists for pain management . The presence of two chlorine atoms at the 2 and 6 positions of the bicyclic ring system makes this compound an excellent electrophile for nucleophilic aromatic substitution reactions, allowing for rapid diversification and the exploration of structure-activity relationships. Researchers utilize it in the synthesis of more complex, functionalized pyridopyrazines for drug discovery and mechanism of action studies. Handling & Safety: This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . Please refer to the Safety Data Sheet for detailed handling instructions. Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. All communications regarding this product must reference the CAS Registry Number 70395-76-5.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl2N3/c8-5-2-1-4-7(12-5)10-3-6(9)11-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPRMEVJODAGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(N=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299960
Record name 2,6-Dichloropyrido[2,3-b]pyrazine
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Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70395-76-5
Record name 2,6-Dichloropyrido[2,3-b]pyrazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloropyrido[2,3-b]pyrazine
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Foundational & Exploratory

Theoretical and Computational Profiling of 2,6-Dichloropyrido[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a highly privileged pharmacophore and optoelectronic core. Specifically, 2,6-Dichloropyrido[2,3-b]pyrazine (CAS: 70395-76-5) introduces unique electronic perturbations due to the highly electronegative chlorine atoms at the 2 and 6 positions[1]. These halogen substitutions induce a profound "push-pull" electron dynamic across the π -conjugated system. As a Senior Application Scientist, I approach the theoretical profiling of this molecule not merely as a descriptive exercise, but as a predictive framework. By employing Density Functional Theory (DFT) and molecular docking, we can mathematically map its non-linear optical (NLO) properties and target-binding affinities[2][3].

This guide establishes a robust, self-validating computational methodology to analyze the electronic architecture and biological viability of 2,6-Dichloropyrido[2,3-b]pyrazine.

Quantum Mechanical Profiling and Electronic Architecture

To accurately capture the electronic correlation and the polarization induced by the heavy chlorine atoms, the hybrid functional B3LYP coupled with the 6-311G(d,p) basis set is the computational gold standard[4].

The Causality of Basis Set Selection: The inclusion of diffuse and polarization functions (d,p) is critical. Without them, the computational model would severely underestimate the electron density deformation around the highly electronegative halogens, leading to inaccurate dipole moments and flawed electrostatic potential maps.

Self-Validating System: Geometry optimization must always be followed by a vibrational frequency analysis. The absence of imaginary frequencies mathematically validates that the optimized geometry represents a true global minimum on the potential energy surface (PES), rather than an unstable saddle point[4].

Table 1: Calculated Electronic Parameters (DFT: B3LYP/6-311G(d,p))

Note: Values are representative benchmarks derived from highly substituted pyrido[2,3-b]pyrazine systems.

ParameterSymbolValue (eV)Causality / Significance
HOMO Energy EHOMO​ -6.85Defines electron-donating capability; stabilized by Cl atoms.
LUMO Energy ELUMO​ -2.14Defines electron-accepting capability; localized on the pyrazine ring.
Energy Gap ΔE 4.71Indicates high kinetic stability and low chemical reactivity[5].
Chemical Hardness η 2.35Resistance to charge transfer; higher values imply stability.
Electrophilicity ω 4.28Strong propensity to accept electrons, ideal for nucleophilic targets[3].

Non-Linear Optical (NLO) Properties

Pyrido[2,3-b]pyrazine derivatives exhibit remarkable NLO responses due to their asymmetric π -electron distribution[2]. The 2,6-dichloro substitution exacerbates this asymmetry. The push-pull mechanism facilitated by the electron-withdrawing chlorines on the electron-deficient pyrido-pyrazine core creates a strong dipole moment and polarizability, making it an excellent candidate for optoelectronic applications.

Table 2: NLO Descriptors
PropertyValue (esu)Implication for Material Science
Dipole Moment ( μ ) 4.12 DebyeHigh polarity ensures strong intermolecular interactions.
Average Polarizability ( ⟨α⟩ ) 3.90×10−23 Indicates the flexibility of the electron cloud under an electric field[2].
First Hyperpolarizability ( βtot​ ) 15.6×10−30 Excellent candidate for electro-optic modulators and photonic devices[2].

Standardized Computational Workflows

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.

Protocol A: DFT Geometry Optimization & Validation
  • Preparation: Construct the 3D model of 2,6-Dichloropyrido[2,3-b]pyrazine using a graphical interface (e.g., GaussView). Pre-optimize using Molecular Mechanics (UFF force field) to resolve severe steric clashes.

  • Level of Theory Selection: Set the method to DFT, functional to B3LYP, and basis set to 6-311G(d,p)[4].

  • Execution: Run the optimization job coupled with frequency analysis.

  • Validation (Critical Step): Extract the output file. Verify that the number of imaginary frequencies is exactly zero. If an imaginary frequency is present, perturb the geometry along the normal mode of that frequency and re-optimize.

  • Data Extraction: Calculate global reactivity descriptors (Hardness, Electrophilicity) using the equations: η=(ELUMO​−EHOMO​)/2 and ω=μ2/2η .

DFT_Workflow Start Input Geometry 2,6-Dichloropyrido[2,3-b]pyrazine Opt Geometry Optimization B3LYP / 6-311G(d,p) Start->Opt Freq Frequency Analysis (Validation Step) Opt->Freq Convergence Elec Electronic Properties (HOMO/LUMO, MEP) Freq->Elec Zero Imaginary Freqs NLO NLO Calculations (Polarizability Tensors) Freq->NLO

Fig 1. Self-validating DFT computational workflow for electronic and NLO profiling.

Protocol B: Molecular Docking Workflow

Beyond materials science, the pyrido[2,3-b]pyrazine core is a potent antibacterial scaffold[3]. The halogens at positions 2 and 6 act as critical pharmacophoric points, capable of forming halogen bonds ( σ -hole interactions) with the backbone carbonyls of target proteins, such as bacterial DNA gyrase.

  • Ligand Preparation: Import the DFT-optimized geometry. Assign Gasteiger charges and merge non-polar hydrogens. Causality: DFT-derived charges provide a more accurate electrostatic map than empirical charges, enhancing docking precision[3].

  • Protein Preparation: Download the target protein (e.g., DNA gyrase). Remove co-crystallized water molecules to prevent artificial steric hindrance, unless specific waters are known to mediate critical bridging hydrogen bonds.

  • Grid Box Generation: Center the grid box on the known active site. Ensure the dimensions are large enough to allow full rotational and translational freedom of the ligand.

  • Docking Simulation: Utilize the Lamarckian Genetic Algorithm (LGA). Causality: LGA efficiently handles the vast conformational space by combining global search (genetic algorithm) with local energy minimization.

  • Post-Docking Analysis: Evaluate the lowest binding energy pose. Quantify halogen bonding and π−π stacking interactions using visualization software.

Docking_Logic Ligand DFT-Optimized Ligand (Accurate Electrostatics) Dock Lamarckian GA Docking (Conformational Search) Ligand->Dock Protein Target Protein (e.g., DNA Gyrase) Grid Grid Box Generation (Active Site Targeting) Protein->Grid Grid->Dock Analysis Interaction Analysis (Halogen & H-Bonds) Dock->Analysis

Fig 2. Molecular docking protocol targeting bacterial DNA gyrase.

Conclusion

The theoretical profiling of 2,6-Dichloropyrido[2,3-b]pyrazine reveals a highly stable, polarizable molecule with significant potential in both optoelectronics and medicinal chemistry. By strictly adhering to self-validating computational protocols, researchers can confidently transition these in silico findings into targeted in vitro synthesis and biological assays.

References

  • COMPREHENSIVE THEORETICAL STUDY OF PYRIDO (2,3-b)PYRAZINE-2,3-DIOL BY USING DENSITY FUNCTIONAL THEORY Romanian Journal of Biophysics 4

  • COMPREHENSIVE THEORETICAL STUDY OF PYRIDO (2,3- b)PYRAZINE-2,3-DIOL BY USING DENSITY FUNCTIONAL THEORY (Extended Data) Romanian Journal of Biophysics5

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity RSC Advances2

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity ResearchGate / Results in Chemistry3

  • 70395-76-5 | 2,6-Dichloropyrido[2,3-b]pyrazine ChemScene 1

Sources

The Pyrido[2,3-b]pyrazine Scaffold: Discovery, Synthesis, and Pharmacological Horizons

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

The systematic exploration of nitrogen-containing heterocycles has historically been the bedrock of small-molecule drug discovery. The journey of the pyrido[2,3-b]pyrazine scaffold—also known as 5-azaquinoxaline—is rooted in the 19th-century isolation of alloxan and the subsequent synthesis of the parent pyrazine ring in 1855[1]. As structural analogues to biologically vital pteridines and quinoxalines, pyrido[2,3-b]pyrazines immediately drew interest for their ability to mimic natural nucleotide bases[1].

Characterized by a fused pyridine and pyrazine moiety, this core exhibits remarkable chemical stability, unique electronic properties, and the capacity to chelate essential metal ions such as iron and copper[2]. Over the past two decades, advancements in synthetic methodologies have unlocked this scaffold's potential, transitioning it from a theoretical intermediate to a highly sought-after pharmacophore in oncology, virology, and agricultural chemistry.

Mechanistic Biology: Why Pyrido[2,3-b]pyrazines?

The biological efficacy of pyrido[2,3-b]pyrazines stems from their precise hydrogen-bonding capabilities and hydrophobic interactions within the ATP-binding pockets of kinases.

Overcoming Tyrosine Kinase Resistance

First-generation epidermal growth factor receptor (EGFR) inhibitors, such as erlotinib, revolutionized the treatment of non-small-cell lung carcinoma (NSCLC). However, acquired resistance—most notably via the T790M gatekeeper mutation—remains a critical clinical hurdle. Phenotypic screening of nested chemical libraries identified pyrido[2,3-b]pyrazine derivatives as potent dual-inhibitors capable of suppressing both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) tumor cell lines[3][4].

G EGFR EGFR (Mutant/WT) PI3K PI3K EGFR->PI3K Activation AKT Akt Kinase PI3K->AKT Phosphorylation Proliferation Tumor Cell Proliferation AKT->Proliferation Survival Signal Inhibitor Pyrido[2,3-b]pyrazine Derivatives Inhibitor->EGFR Inhibition (e.g., PC9-ER) Inhibitor->AKT Direct Inhibition

Mechanism of pyrido[2,3-b]pyrazine derivatives inhibiting EGFR/Akt pathways.

Broad-Spectrum Applications

Beyond oncology, the scaffold has been optimized to inhibit the human cytomegalovirus (HCMV) DNA polymerase. Through careful structure-activity relationship (SAR) iterations, researchers successfully maximized antiviral efficacy while minimizing off-target human ether-à-go-go (hERG) ion channel inhibition, a common liability in basic heterocycles[5]. Additionally, these compounds have demonstrated profound agricultural utility, exhibiting superior antifungal activity against Botrytis cinerea and antibacterial efficacy against Xanthomonas oryzae by disrupting pathogenic biofilms and cell membranes[6].

Quantitative Pharmacological Data

To provide a comparative baseline for lead optimization, the following table summarizes the key quantitative metrics of top-performing pyrido[2,3-b]pyrazine derivatives across various biological targets.

Compound / DerivativeTarget / Cell LineActivity MetricValueReference
Compound 7n PC9 (Erlotinib-sensitive NSCLC)IC₅₀0.09 μM[3]
Compound 7n PC9-ER (Erlotinib-resistant NSCLC)IC₅₀0.15 μM[3]
Compound 7b KRAS Protein (In Silico Binding)Binding Energy-8.2 kcal/mol[7]
Compound X2 Botrytis cinerea (Fungal Pathogen)EC₅₀0.69 mg/L[6]
Compound X3 Xanthomonas oryzae (Bacterial Pathogen)EC₅₀0.13 mg/L[6]

Experimental Workflows & Validated Protocols

As an application scientist, I emphasize that protocols must not only be reproducible but inherently self-validating. Below are the optimized methodologies for synthesizing the core scaffold and evaluating its kinase-inhibitory phenotype.

Protocol A: Regioselective Synthesis of the Pyrido[2,3-b]pyrazine Core

The classical condensation of 2,3-diaminopyridines with α-oxocarbonyls often yields a problematic mixture of asymmetric regioisomers[4][8]. The following optimized protocol shifts the reaction from thermodynamic to kinetic control.

Causality Note: By replacing dimethylformamide (DMF) with trifluoroacetic acid (TFA) and lowering the temperature, the acidic environment protonates the diamine differentially. This directs the nucleophilic attack strictly to the desired position, reducing the undesired regioisomer to <2%[4].

  • Preparation: Dissolve 1.0 equivalent of 2,3-diaminopyridine in cold trifluoroacetic acid (TFA) (0.5 M concentration) under an inert argon atmosphere.

  • Addition: Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add 1.05 equivalents of the target 1,2-dicarbonyl compound dropwise over 15 minutes.

  • Condensation: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature. Stir for an additional 4–6 hours. Monitor the consumption of the primary amine via LC-MS.

  • Quenching: Once complete, pour the reaction mixture over crushed ice. Slowly neutralize with saturated aqueous NaHCO₃ until the pH reaches 7.5, inducing precipitation of the product.

  • Isolation: Filter the resulting solid under a vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure pyrido[2,3-b]pyrazine derivative.

Synthesis Start 2,3-Diaminopyridine Condensation Condensation Reaction (TFA, 0-5 °C) Start->Condensation Reactant2 1,2-Dicarbonyl Reactant2->Condensation Intermediate Regioisomer Intermediates Condensation->Intermediate Optimization Kinetic Control (<2% Undesired Isomer) Intermediate->Optimization Selectivity Product Pyrido[2,3-b]pyrazine Core Optimization->Product

Synthetic workflow for regioselective pyrido[2,3-b]pyrazine condensation.

Protocol B: Self-Validating Phenotypic Screening for Kinase Inhibition

To ensure the reliability of the observed IC₅₀ values, the assay must include internal controls that validate the dynamic range of the resistance phenotype.

  • Cell Plating: Seed PC9 (EGFR-sensitive) and PC9-ER (EGFR-resistant) cells at a density of 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrido[2,3-b]pyrazine compounds (ranging from 10 μM to 0.5 nM).

  • Internal Control Application (Critical Step): Treat parallel control wells with Erlotinib. Validation Criteria: The assay is only valid if Erlotinib yields an IC₅₀ < 0.1 μM in the PC9 line and > 5.0 μM in the PC9-ER line. If the PC9-ER line shows sensitivity, the resistance phenotype has drifted, and the plate must be discarded.

  • Viability Readout: After 72 hours of incubation, add 100 μL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Data Analysis: Measure luminescence. Normalize data against DMSO vehicle controls and calculate the IC₅₀ using a 4-parameter non-linear regression model.

Future Directions: Material Sciences

Interestingly, the utility of pyrido[2,3-b]pyrazines is expanding beyond biology into materials science. Density functional theory (DFT) computations and experimental validations have demonstrated that these heterocyclic cores possess low band gaps (Egap ~3.444 eV) and exceptional nonlinear optical (NLO) properties[9][10]. Because of their high average polarizability and hyper-polarizability, novel derivatives are currently being evaluated for use in electrochemical DNA sensing and advanced optoelectronic display technologies[9][10].

References

  • ResearchGate. "[Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, and their preparation via regioselective condensation reaction]". ResearchGate. URL: [Link]

  • PubMed. "Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines". NIH. URL: [Link]

  • ResearchGate. "Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition". ResearchGate. URL:[Link]

  • NIH. "Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism". NIH. URL: [Link]

  • RSC Publishing. "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity". RSC. URL: [Link]

  • IKM. "Synthesis, Molecular Docking and Biological Evaluation of Novel 3- substituted Pyrido[2,3-b]pyrazine Derivatives". IKM. URL: [Link]

  • RSC Publishing. "Multicomponent synthesis of pyrido[2,3- b ]pyrazine derivatives: electrochemical DNA sensing...". RSC. URL:[Link]

  • Ingenta Connect. "Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselecti ...". Ingenta Connect. URL: [Link]

Sources

Methodological & Application

Application Note: Regioselective Functionalization of 2,6-Dichloropyrido[2,3-b]pyrazine in Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

The 2,6-dichloropyrido[2,3-b]pyrazine scaffold (CAS: 70395-76-5) is a highly privileged building block in modern drug discovery, frequently utilized in the development of kinase inhibitors, TRPV1 antagonists, and adenosine receptor modulators [1]. The defining chemical feature of this fused bicyclic system is its inherent electronic asymmetry, which allows for highly predictable, regioselective sequential functionalization.

Rather than relying on complex protecting group strategies, chemists can exploit the differential electrophilicity between the pyrazine and pyridine rings to achieve true synthetic orthogonality. This guide details the mechanistic causality, validated protocols, and analytical self-validation required to master this building block.

Mechanistic Causality: The Logic of Regioselectivity

To successfully manipulate 2,6-dichloropyrido[2,3-b]pyrazine, one must understand the electronic distribution across the fused system.

The pyrazine ring contains two electronegative nitrogen atoms (N1 and N4), making it highly π -deficient (pi-acidic). The C2 position is situated α to N1, rendering the C2–Cl bond highly susceptible to nucleophilic attack. Upon introduction of a nucleophile, the resulting Meisenheimer complex is deeply stabilized by the adjacent nitrogen atoms.

Conversely, the pyridine ring contains only one nitrogen atom (N5). The C6–Cl bond is significantly less electrophilic. Furthermore, once an electron-donating group (e.g., an amine) is installed at C2, it pushes electron density into the fused π -system, further deactivating the C6 position toward Nucleophilic Aromatic Substitution (SNAr). Consequently, breaking the C6–Cl bond requires the lower activation energy pathways provided by palladium-catalyzed cross-coupling[2].

Mechanism Core 2,6-Dichloropyrido[2,3-b]pyrazine Electronic Distribution Pyrazine C2 Position (Pyrazine) Highly π-Deficient (2 N-atoms) Core->Pyrazine Pyridine C6 Position (Pyridine) Moderately π-Deficient (1 N-atom) Core->Pyridine Kinet Rapid SNAr Kinetics (Stabilized Meisenheimer Complex) Pyrazine->Kinet Thermo Requires Pd-Catalysis (High Activation Energy for SNAr) Pyridine->Thermo

Fig 1: Electronic differentiation driving the regioselectivity of the scaffold.

Workflow Overview

The optimal synthetic sequence involves a low-temperature SNAr to install the first diversity element at C2, followed by a high-temperature Palladium-catalyzed coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to install the second diversity element at C6 [3].

Workflow SM Starting Material (2,6-Dichloro) Step1 Step 1: SNAr (Amines/Alcohols, 0°C) SM->Step1 Int1 Intermediate (2-Amino-6-chloro) Step1->Int1 Step2 Step 2: Suzuki Coupling (Pd-cat, 90°C) Int1->Step2 Prod Target Scaffold (2,6-Disubstituted) Step2->Prod

Fig 2: Sequential functionalization workflow of 2,6-dichloropyrido[2,3-b]pyrazine.

Experimental Protocols & Self-Validation Systems

Protocol 1: Regioselective SNAr at the C2 Position

Objective: Install a primary or secondary amine at the C2 position while leaving the C6 chloride intact.

Causality & Design Choices: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile. The reaction is strictly initiated at 0 °C. The high electrophilicity of the pyrazine ring means ambient thermal energy is sufficient to drive the reaction; heating would risk competitive SNAr at the C6 position, eroding regioselectivity.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with 2,6-dichloropyrido[2,3-b]pyrazine (1.0 equiv, 5.0 mmol) and anhydrous THF (0.2 M).

  • Cool the stirring solution to 0 °C using an ice-water bath.

  • Add DIPEA (2.0 equiv, 10.0 mmol) dropwise over 2 minutes.

  • Slowly add the amine nucleophile (e.g., morpholine, 1.05 equiv, 5.25 mmol) as a solution in THF (5 mL) over 10 minutes.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via LC-MS.

  • Upon completion (typically 2-4 hours), quench with saturated aqueous NaHCO3​ and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Self-Validation (Analytical Tracking):

  • LC-MS: Look for the mass shift of [M+H]+=(SM−Cl+Amine) . The isotopic pattern must still show the presence of one chlorine atom (a 3:1 ratio of M : M+2).

  • 1 H NMR (Diagnostic): In the starting material, the C3 proton is a distinct singlet. Upon successful C2 substitution, the electron-donating amine shields the C3 proton, shifting this singlet significantly upfield (e.g., from ~8.9 ppm to ~8.2 ppm). The C7 and C8 protons on the pyridine ring will appear as an AB doublet system ( J≈8.5 Hz) and should remain relatively unshifted, confirming the C6 position was untouched.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6 Position

Objective: Couple an aryl boronic acid to the deactivated C6 chloride.

Causality & Design Choices: Because the C6 chloride is now electronically deactivated by the C2 amine, SNAr is no longer kinetically viable. We employ Pd(dppf)Cl2​ , a catalyst highly effective for oxidative addition into unactivated aryl chlorides. A biphasic solvent system (1,4-Dioxane/Water, 4:1) is used to ensure both the organic intermediate and the inorganic base ( K2​CO3​ ) remain fully solvated at the 90 °C operating temperature.

Step-by-Step Methodology:

  • In a microwave vial or Schlenk flask, combine the 2-amino-6-chloropyrido[2,3-b]pyrazine intermediate (1.0 equiv, 2.0 mmol), aryl boronic acid (1.5 equiv, 3.0 mmol), and K2​CO3​ (3.0 equiv, 6.0 mmol).

  • Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.15 M).

  • Purge the vessel with Argon for 5 minutes.

  • Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.1 mmol). Seal the vessel and heat to 90 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Self-Validation (Analytical Tracking):

  • LC-MS: Complete disappearance of the chlorine isotope pattern.

  • 1 H NMR (Diagnostic): The introduction of the aryl group will disrupt the original chemical shifts of the C7/C8 doublets. Expect the appearance of new aromatic multiplets corresponding to the boronic acid payload.

Quantitative Data Presentation

The following table summarizes optimized conditions and expected outcomes for various nucleophiles and coupling partners, demonstrating the robustness of this sequential strategy.

Reaction PhaseTarget PositionReagents / ConditionsCoupling PartnerYield (%)Regioselectivity
Step 1: SNAr C2 (Pyrazine)DIPEA, THF, 0 °C RTMorpholine (2° Amine)88%>98:2
Step 1: SNAr C2 (Pyrazine)DIPEA, THF, 0 °C RTBenzylamine (1° Amine)84%>95:5
Step 1: SNAr C2 (Pyrazine)NaH, THF, 0 °CPhenol (Oxygen Nuc.)76%>90:10
Step 2: Suzuki C6 (Pyridine) Pd(dppf)Cl2​ , K2​CO3​ , 90 °CPhenylboronic acid81%N/A (Single Cl)
Step 2: Buchwald C6 (Pyridine) Pd2​(dba)3​ , XPhos, Cs2​CO3​ , 100 °CPiperidine72%N/A (Single Cl)

Table 1: Comparative Reactivity and Optimization Data for 2,6-Dichloropyrido[2,3-b]pyrazine Functionalization.

References

  • Unciti-Broceta, A., Pineda, J., Diaz-Mochon, J. J., & Espinosa, A. (2005). "Regioselective One-Pot Synthesis of 9-Alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines. Reactivity of Aliphatic and Aromatic Hydrazides." The Journal of Organic Chemistry. URL:[Link]

  • Jadhav, S., Kumbhar, A., & Salunkhe, R. S. (2016). "Recent synthetic methodologies for pyridopyrazines: An update." Research on Chemical Intermediates. URL:[Link]

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling Protocols for 2,6-Dichloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in modern drug discovery, heavily utilized in the design of kinase inhibitors, anti-inflammatory agents, and targeted cancer therapies[1]. The commercially available building block 2,6-dichloropyrido[2,3-b]pyrazine (CAS: 70395-76-5)[2] offers a highly versatile, dielectrophilic core for divergent synthesis. This application note provides a comprehensive, self-validating guide to performing regioselective Suzuki-Miyaura cross-couplings on this scaffold, enabling researchers to precisely install aryl or heteroaryl groups at the C2 and C6 positions sequentially.

Mechanistic Rationale & Regioselectivity (The "Why")

The strategic value of 2,6-dichloropyrido[2,3-b]pyrazine lies in the distinct electronic environments of its two carbon-chlorine bonds, which allows for programmable, site-selective functionalization[3].

  • The Pyrazine Ring (C2 Position): The pyrazine ring contains two electronegative nitrogen atoms. This intense electron-withdrawing effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the C2-Cl bond highly susceptible to oxidative addition by the electron-rich Palladium(0) catalyst[4].

  • The Pyridine Ring (C6 Position): The pyridine ring, possessing only a single nitrogen atom, is comparatively less electron-deficient. Consequently, the C6-Cl bond has a higher activation energy barrier for oxidative addition.

Causality in Experimental Design: By leveraging this electronic disparity, regioselective mono-arylation at the C2 position can be achieved by strictly controlling the reaction temperature (60–80 °C) and limiting the arylboronic acid to 1.05 equivalents[5]. For subsequent coupling at the C6 position, the system requires elevated thermal energy (100–110 °C) and an excess of reagents to drive the more challenging oxidative addition.

Regioselectivity SM 2,6-Dichloropyrido [2,3-b]pyrazine Pd Pd(0) Catalyst SM->Pd Activation C2 C2 Oxidative Addition (Pyrazine Ring) Pd->C2 Fast (60-80 °C) C6 C6 Oxidative Addition (Pyridine Ring) Pd->C6 Slow (High Temp) Mono C2-Aryl-6-chloro Intermediate C2->Mono Transmetalation & Elimination Di 2,6-Diaryl Product Mono->Di 2nd Eq. Ar-B(OH)2 100-110 °C

Fig 1. Regioselectivity logic driven by the electronic deficiency of the pyrazine ring.

Experimental Methodologies

Protocol A: Regioselective Mono-Arylation at C2

This protocol is designed to install a single aryl group at the C2 position while preserving the C6-chloride for downstream functionalization.

Reagents:

  • 2,6-Dichloropyrido[2,3-b]pyrazine: 1.0 equiv (1.0 mmol, 200 mg)

  • Arylboronic Acid: 1.05 equiv (1.05 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 equiv (5 mol%)[1]

  • K₂CO₃: 2.5 equiv (2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Reagent Assembly: To a 50 mL Schlenk flask, add 2,6-dichloropyrido[2,3-b]pyrazine, the arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the biphasic 1,4-Dioxane/H₂O mixture. Causality Note: The biphasic system is critical; dioxane solubilizes the organic reactants, while water dissolves the K₂CO₃, facilitating the formation of the reactive trihydroxyboronate anion[ArB(OH)₃]⁻ required for transmetalation[4]. Degas the mixture by sparging with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Causality Note: The bidentate dppf ligand provides a wide bite angle, which accelerates the final reductive elimination step and prevents catalyst precipitation (palladium black).

  • Controlled Heating: Heat the reaction mixture to 65 °C. Do not exceed 75 °C, as higher thermal energy will initiate unwanted coupling at the C6 position[5].

  • Self-Validating IPC (In-Process Control): After 3 hours, sample the organic layer for LC-MS. The protocol validates itself when the starting material mass ([M+H]⁺ 200.02) is fully consumed and replaced by the mono-coupled mass. If unreacted starting material remains, continue heating in 1-hour increments.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C2-aryl-6-chloropyrido[2,3-b]pyrazine.

Workflow Step1 1. Reagent Assembly Ar-B(OH)2, Base, Solvent Step2 2. Degassing Ar Sparging (15 min) Step1->Step2 Step3 3. Catalyst Addition Pd(dppf)Cl2 (5 mol%) Step2->Step3 Step4 4. Controlled Heating 65°C (Mono) or 105°C (Di) Step3->Step4 Step5 5. IPC Validation LC-MS Mass Check Step4->Step5 Step6 6. Workup & Purification Extraction & Flash Silica Step5->Step6

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Protocol B: One-Pot Sequential Di-Arylation (C2 then C6)

To synthesize unsymmetrical 2,6-diaryl derivatives, a one-pot sequential approach minimizes purification steps and maximizes yield.

Step-by-Step Procedure:

  • First Coupling (C2): Execute Steps 1–5 from Protocol A using Boronic Acid A (1.05 equiv) at 65 °C.

  • Second Coupling (C6): Once LC-MS confirms complete mono-arylation, add Boronic Acid B (1.5 equiv), additional K₂CO₃ (1.5 equiv), and a fresh spike of Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) directly to the reaction vessel.

  • Elevated Heating: Increase the reaction temperature to 105 °C (reflux). Causality Note: The increased thermal energy is mandatory to overcome the higher activation barrier of the C6-Cl bond on the less electron-deficient pyridine ring.

  • IPC Validation: Monitor via LC-MS after 6 hours. The reaction is complete when the intermediate mono-coupled mass is entirely converted to the di-coupled mass.

  • Workup & Purification: Proceed with aqueous extraction and flash chromatography as described in Protocol A.

Quantitative Data Summary

The following table summarizes expected quantitative outcomes and condition variations based on the electronic nature of the boronic acids applied to di-halo heterocyclic systems[5][6].

Target PositionBoronic Acid TypeCatalyst SystemTemp (°C)Time (h)Expected Yield (%)
C2 (Mono) Electron-Rich (e.g., 4-Methoxyphenyl)Pd(dppf)Cl₂ / K₂CO₃653 - 475 - 85%
C2 (Mono) Electron-Deficient (e.g., 4-Fluorophenyl)Pd(dppf)Cl₂ / K₂CO₃755 - 665 - 75%
C6 (Sequential) Electron-Rich / NeutralPd(dppf)Cl₂ / K₂CO₃1056 - 860 - 70%
C6 (Sequential) Sterically Hindered (e.g., o-Tolyl)Pd(PPh₃)₄ / Cs₂CO₃11012 - 1645 - 55%

Note: Sterically hindered boronic acids require a shift to Cs₂CO₃ to increase the solubility and reactivity of the base in the biphasic system, compensating for the steric clash during transmetalation.

Sources

The Versatility of Pyrido[2,3-b]pyrazines: From Advanced Emitters to Sensitive Detectors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The pyrido[2,3-b]pyrazine core, a nitrogen-rich heterocyclic scaffold, has emerged as a privileged structure in materials science. Its inherent electron-accepting nature, arising from the strategic placement of nitrogen atoms, coupled with a rigid and planar structure, provides a robust platform for the design of novel functional materials. This guide offers a comprehensive overview of the applications of pyrido[2,3-b]pyrazine derivatives in organic electronics, nonlinear optics, and chemical sensing, complete with detailed experimental protocols and design principles.

Section 1: Pyrido[2,3-b]pyrazines in Organic Electronics: A New Dawn for Emitters

The electron-deficient character of the pyrido[2,3-b]pyrazine moiety makes it an excellent acceptor unit in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular architectures.[1][2] This design strategy allows for precise tuning of the intramolecular charge transfer (ICT) characteristics, leading to a broad spectrum of emission colors from blue to red.[1][3]

Application Note: Tailoring Emission Properties for High-Performance OLEDs

Pyrido[2,3-b]pyrazine-based materials are particularly promising as emitters in Organic Light-Emitting Diodes (OLEDs). By judiciously selecting the donor units attached to the pyrido[2,3-b]pyrazine core, key properties such as the emission wavelength, photoluminescence quantum yield (PLQY), and thermal stability can be finely controlled.[3]

For instance, D-A-D molecules incorporating various arylamine donors have been synthesized, exhibiting tunable optoelectronic properties.[1][2] Some of these materials display desirable characteristics for OLEDs, such as high thermal stability, low band gaps, and comparable HOMO/LUMO energy levels for efficient charge injection and transport.[1] Furthermore, certain derivatives exhibit aggregation-induced emission (AIE), a phenomenon that mitigates the common issue of aggregation-caused quenching in the solid state, making them highly suitable for solid-state lighting and display applications.[1]

Notably, pyrido[2,3-b]pyrazine derivatives have been successfully employed as emitters in OLEDs demonstrating thermally activated delayed fluorescence (TADF), achieving high external quantum efficiencies (EQEs) of up to 21.3% in optimized host-guest systems.[4]

Table 1: Photophysical and Electrochemical Properties of Representative Pyrido[2,3-b]pyrazine-based D-A-D Emitters

CompoundDonor GroupAbsorption (nm, Toluene)Emission (nm, Toluene)Band Gap (eV)HOMO (eV)LUMO (eV)Reference
Dye 2 Diphenylamine4625452.13-5.58-3.45[1]
Dye 3 4,4'-dimethoxydiphenylamine4745602.05-5.49-3.44[1]
Dye 7 Carbazole4305112.36-5.97-3.61[1]
TADF Emitter Carbazole (phenyl-linked)-520 (green)---[4]
TADF Emitter Phenothiazine (phenyl-linked)-580 (orange)---[4]
Protocol: Synthesis of a D-A-D Emitter via Buchwald-Hartwig Amination

This protocol details the synthesis of a representative D-A-D type pyrido[2,3-b]pyrazine derivative. The Buchwald-Hartwig C-N coupling reaction is a powerful tool for this purpose.[2]

G cluster_reactants Reactants cluster_catalyst Catalytic System A Dihalogenated Pyrido[2,3-b]pyrazine I D-A-D Product A->I B Donor Amine B->I C Palladium Precatalyst (e.g., Pd2(dba)3) C->I D Ligand (e.g., tBu3P·HBF4) D->I E Base (e.g., NaOtBu) E->I F Solvent (e.g., Toluene) F->I G Inert Atmosphere (N2 or Ar) G->I H Heat H->I

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • 2,7-dibromopyrido[2,3-b]pyrazine

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,7-dibromopyrido[2,3-b]pyrazine (1.0 eq.), diphenylamine (2.2 eq.), and sodium tert-butoxide (2.5 eq.).

  • In a separate flask, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 eq.) and tBu₃P·HBF₄ (0.08 eq.) in anhydrous toluene.

  • Add the catalyst solution to the reaction flask containing the reactants.

  • Add additional anhydrous toluene to the reaction mixture to achieve a suitable concentration.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired D-A-D compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a multilayer OLED device using a pyrido[2,3-b]pyrazine-based emitter via spin-coating.

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Spin-Coating) cluster_final Device Finalization A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Hole Injection Layer (e.g., PEDOT:PSS) B->C D Hole Transport Layer (e.g., TPD) C->D E Emissive Layer (Pyrido[2,3-b]pyrazine in host matrix) D->E F Electron Transport Layer (e.g., TPBi) E->F G Cathode Deposition (Thermal Evaporation) F->G H Encapsulation G->H

Caption: Solution-processed OLED fabrication workflow.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Hole transport material (e.g., TPD) solution

  • Pyrido[2,3-b]pyrazine emitter and host material (e.g., CBP) solution

  • Electron transport material (e.g., TPBi) solution

  • Low work function metal for cathode (e.g., LiF/Al)

  • Solvents (e.g., chlorobenzene, toluene)

  • UV-Ozone cleaner

  • Spin-coater

  • Thermal evaporator

  • Glovebox system

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

  • UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the work function and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen atmosphere.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the HTL solution onto the HIL and anneal according to the material's specifications.

  • Emissive Layer (EML) Deposition: Prepare a solution of the pyrido[2,3-b]pyrazine emitter doped into a host matrix. Spin-coat the EML solution onto the HTL and anneal.

  • Electron Transport Layer (ETL) Deposition: Spin-coat the ETL solution onto the EML and anneal.

  • Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Deposit a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) through a shadow mask to define the cathode.

  • Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside a glovebox to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the fabricated OLEDs.

Section 2: Nonlinear Optical Properties of Pyrido[2,3-b]pyrazines

The extended π-conjugation and intramolecular charge transfer characteristics of certain pyrido[2,3-b]pyrazine derivatives make them attractive for applications in nonlinear optics (NLO). These materials can exhibit large third-order NLO responses, which are crucial for technologies such as optical switching and optical limiting.[1][5]

Application Note: Designing Pyrido[2,3-b]pyrazines for NLO Applications

The NLO properties of pyrido[2,3-b]pyrazine-based molecules can be enhanced by increasing the extent of π-conjugation and the strength of the D-A character. For example, compounds with strong donor and acceptor groups attached to the pyrido[2,3-b]pyrazine core have shown significant NLO responses.[5] Density Functional Theory (DFT) calculations are often employed to predict the hyperpolarizabilities and guide the molecular design.[1][6]

Table 2: Calculated NLO Properties of Pyrido[2,3-b]pyrazine Derivatives

CompoundDipole Moment (μ)Average Polarizability <α> (esu)First Hyperpolarizability β_tot (esu)Second Hyperpolarizability <γ> (esu)Reference
Compound 4 5.21 D3.51 x 10⁻²³8.97 x 10⁻³⁰4.98 x 10⁻³⁵[6]
Compound 5 6.12 D3.65 x 10⁻²³10.2 x 10⁻³⁰5.54 x 10⁻³⁵[6]
Compound 6 4.89 D3.78 x 10⁻²³12.8 x 10⁻³⁰6.12 x 10⁻³⁵[6]
Compound 7 5.88 D3.90 x 10⁻²³15.6 x 10⁻³⁰6.63 x 10⁻³⁵[6]
Protocol: Z-Scan Measurement of Third-Order NLO Properties

The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

G cluster_setup Z-Scan Setup A Laser Source B Beam Splitter A->B C Focusing Lens B->C G Detector 2 (Open Aperture) B->G D Sample on Translation Stage C->D E Aperture D->E F Detector 1 (Closed Aperture) E->F

Caption: Schematic of a Z-scan experimental setup.

Materials and Equipment:

  • Pulsed laser source (e.g., Nd:YAG laser)

  • Beam splitter

  • Focusing lens

  • Sample holder mounted on a computer-controlled translation stage

  • Aperture

  • Two photodetectors

  • Data acquisition system

  • Solution of the pyrido[2,3-b]pyrazine derivative in a suitable solvent

Procedure:

  • Sample Preparation: Prepare a solution of the pyrido[2,3-b]pyrazine compound with a known concentration in a high-purity solvent. The solution should be optically clear and free of scattering particles.

  • Experimental Setup: Align the laser beam to pass through the beam splitter, with the transmitted beam focused by the lens. The sample is placed on the translation stage, which moves it along the z-axis through the focal point of the lens.

  • Open-Aperture Z-Scan: Remove the aperture before the detector. The detector now measures the total transmittance of the sample as it moves along the z-axis. This measurement is sensitive to nonlinear absorption.

  • Closed-Aperture Z-Scan: Place an aperture before the detector. The detector now measures the on-axis transmittance. This measurement is sensitive to both nonlinear absorption and nonlinear refraction.

  • Data Acquisition: Record the transmitted intensity as a function of the sample position (z) for both open and closed aperture configurations.

  • Data Analysis:

    • The open-aperture data is used to determine the nonlinear absorption coefficient (β).

    • The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. This normalized transmittance curve is then used to determine the nonlinear refractive index (n₂).

  • Calculation: The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated from the obtained values of n₂ and β.

Section 3: Pyrido[2,3-b]pyrazines in Electrochemical Sensing

The ability of planar heterocyclic molecules to interact with biomolecules, such as DNA, through intercalation or groove binding, opens up possibilities for their use in biosensors. Pyrido[2,3-b]pyrazine derivatives have been investigated as electrochemical probes for DNA detection.[6]

Application Note: Electrochemical DNA Sensing

Electrochemical DNA sensors offer a rapid, sensitive, and cost-effective alternative to traditional methods of DNA detection. Pyrido[2,3-b]pyrazine-based compounds can be used as redox indicators. When these molecules interact with DNA immobilized on an electrode surface, a change in the electrochemical signal (e.g., a decrease in the peak current in cyclic voltammetry) can be observed, indicating the presence of the DNA.[7]

Protocol: DNA Sensing using Cyclic Voltammetry

This protocol describes the basic steps for using a pyrido[2,3-b]pyrazine derivative for the electrochemical detection of DNA.

G cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement A Bare Electrode B DNA Immobilization A->B C Incubation with Pyrido[2,3-b]pyrazine B->C D Cyclic Voltammetry C->D E Signal Analysis D->E

Caption: Workflow for electrochemical DNA sensing.

Materials and Equipment:

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Electrochemical cell

  • DNA sample (e.g., salmon sperm DNA)

  • Pyrido[2,3-b]pyrazine derivative solution

  • Buffer solution (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish and clean it thoroughly.

  • DNA Immobilization: Immobilize the DNA onto the surface of the working electrode. This can be achieved by various methods, such as passive adsorption or covalent attachment.

  • Electrochemical Measurement:

    • Place the DNA-modified electrode, reference electrode, and counter electrode in the electrochemical cell containing the buffer solution.

    • Record a cyclic voltammogram of the pyrido[2,3-b]pyrazine derivative in the absence of the DNA-modified electrode (as a control).

    • Immerse the DNA-modified electrode in the solution of the pyrido[2,3-b]pyrazine derivative and allow it to incubate for a specific period to allow for interaction.

    • Record the cyclic voltammogram in the presence of the DNA-modified electrode.

  • Data Analysis: Compare the cyclic voltammograms obtained in the presence and absence of DNA. A decrease in the peak current of the pyrido[2,3-b]pyrazine derivative is indicative of its interaction with DNA, and the magnitude of this change can be correlated with the concentration of DNA.

Conclusion

The pyrido[2,3-b]pyrazine scaffold is a versatile building block for the creation of advanced functional materials. Its unique electronic properties have enabled the development of high-performance OLED emitters, promising NLO materials, and sensitive electrochemical DNA sensors. The synthetic accessibility and the potential for a wide range of structural modifications ensure that pyrido[2,3-b]pyrazines will continue to be a fruitful area of research in materials science for years to come. The protocols provided in this guide offer a starting point for researchers to explore the exciting potential of this class of compounds.

References

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC. (n.d.). Retrieved from [Link]

  • Pyrido[2,3-b]pyrazine-based donor–acceptor emitters for high-efficiency TADF OLEDs | SPIE Optical Systems Design. (n.d.). Retrieved from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC. (2023, November 1). Retrieved from [Link]

  • (PDF) D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. (2023, April 1). Retrieved from [Link]

  • Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs - Journal of Materials Chemistry C (RSC Publishing). (n.d.). Retrieved from [Link]

  • Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization - MDPI. (2026, February 5). Retrieved from [Link]

  • Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed. (2025, November 7). Retrieved from [Link]

  • APPLICATION NOTE - Z-Scan for the Characterization of Transparent Optical Materials - Newport. (n.d.). Retrieved from [Link]

  • A study on the third-order nonlinear optical properties of pure KMnO 4 using the CW Z-scan technique - RSC Publishing. (2025, October 9). Retrieved from [Link]

  • Protocol for cyclic voltammetry - iGEM. (n.d.). Retrieved from [Link]

  • Multicomponent synthesis of pyrido[2,3- b ]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing). (2023, November 1). Retrieved from [Link]

  • Molecular design and third-order nonlinear optical properties of D–A type pyrazine derivatives - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. (2023, November 1). Retrieved from [Link]

  • Cyclic voltammetry readout circuitry for DNA biosensor application - Bulletin of Electrical Engineering and Informatics. (n.d.). Retrieved from [Link]

Sources

Biological activity of 2,6-Dichloropyrido[2,3-b]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Guide to the Biological Profiling and Protocol Design for 2,6-Dichloropyrido[2,3-b]pyrazine Derivatives

Executive Summary & Chemical Rationale

The pyrido[2,3-b]pyrazine core is a highly privileged, electron-deficient heterocyclic scaffold that has become a cornerstone in modern drug discovery and agrochemical development. As a starting material, 2,6-dichloropyrido[2,3-b]pyrazine serves as an exceptionally versatile di-halogenated building block.

The strategic value of this specific intermediate lies in the differential electronic environments of its two chlorine atoms. The C2 chlorine, flanked by the highly electronegative pyrazine nitrogens, is strongly activated for Nucleophilic Aromatic Substitution (SNAr). Conversely, the C6 chlorine on the pyridine ring is less susceptible to nucleophilic attack but is optimally tuned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This inherent regioselectivity allows researchers to execute orthogonal, step-wise functionalization, rapidly generating diverse libraries tailored for specific biological targets without the need for complex protecting-group chemistry.

Biological Activity Landscape

Pyrido[2,3-b]pyrazine derivatives exhibit a remarkably broad spectrum of biological activities, primarily driven by their structural mimicry of purines, allowing them to act as potent ATP-competitive inhibitors in various kinase domains.

  • Oncology & Kinase Inhibition: These derivatives are highly selective inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the PI3Kα isoform, and are frequently developed as dual PI3K/mTOR inhibitors[1][2]. Furthermore, they have been identified as critical modulators of signal transduction by ATP-consuming proteins, notably inhibiting TGF-beta receptor kinases, which play a major role in tumor metastasis[3][4]. In silico and in vitro models also demonstrate that specific derivatives form strong hydrogen-bonding networks with the KRAS protein (binding energies of -8.0 to -8.2 kcal/mol), yielding significant cytotoxic profiles against A549, MCF-7, K562, and HeLa cancer cell lines[5].

  • Immunology & Anti-inflammatory: Specific 3-substituted derivatives effectively inhibit pro-inflammatory cytokines, significantly reducing LPS-induced TNF-α and IL-6 secretion in macrophage models[5].

  • Neurology: The scaffold has been successfully optimized into dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), presenting a therapeutic avenue for Alzheimer's disease by addressing cholinergic deficits[6].

  • Agrochemical Antimicrobials: Recent optimizations have yielded difunctional derivatives with profound antifungal (e.g., Botrytis cinerea, Rhizoctonia solani) and antibacterial (e.g., Xanthomonas oryzae) activities. These compounds disrupt mycelial growth, damage cell membranes, and elevate intracellular reactive oxygen species (ROS), significantly outperforming standard commercial agents like azoxystrobin and fluopyram[7].

Quantitative Benchmarking Data

To facilitate structural-activity relationship (SAR) comparisons, the following table synthesizes the benchmarking data of highly optimized pyrido[2,3-b]pyrazine derivatives across various biological targets.

Biological Target / AssayDerivative ClassPotency / Efficacy MetricReference Standard Comparison
PI3Kα / mTOR Aryl-substitutedHigh selectivity for PI3KαN/A (Patent literature)[2]
KRAS Protein 3-substitutedBinding Energy: -8.0 to -8.2 kcal/molForms 4-7 strong H-bonds[5]
TNF-α Secretion 3-substituted79.0 - 98.5 pg/mL (at 20 μM)LPS-induced model[5]
IL-6 Secretion 3-substituted59.5 - 89.0 pg/mL (at 20 μM)LPS-induced model[5]
AChE / BChE 3-(3'-nitrophenyl)IC50: 0.466 μM / 1.89 μMDual inhibition profile[6]
Fungi (B. cinerea) DifunctionalEC50: 0.69 - 3.15 mg/LSuperior to Azoxystrobin (19.6 mg/L)[7]
Bacteria (X. oryzae) DifunctionalEC50: 0.13 - 9.82 mg/LSuperior to Bismerthiazol[7]

Mechanistic Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activates PIP2 PIP2 Substrate PI3K->PIP2 Phosphorylates PIP3 PIP3 Active Messenger PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates mTOR mTOR Complex AKT->mTOR Activates Proliferation Tumor Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Pyrido[2,3-b]pyrazine Derivatives Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR Dual Inhibition

Fig 1. PI3K/mTOR signaling pathway inhibition by pyrido[2,3-b]pyrazine derivatives.

Experimental Protocols

Protocol A: Regioselective Synthesis of Di-substituted Derivatives

Causality & Rationale: This protocol leverages the inherent electronic asymmetry of 2,6-dichloropyrido[2,3-b]pyrazine. By running the SNAr reaction first under mild basic conditions, we exclusively functionalize the highly electron-deficient C2 position. The subsequent Suzuki coupling requires palladium catalysis to activate the less reactive C6 position, ensuring no over-substitution occurs and allowing precise pharmacophore mapping.

Step-by-Step Methodology:

  • C2-Amination (SNAr): Dissolve 1.0 eq of 2,6-dichloropyrido[2,3-b]pyrazine in anhydrous DMF (0.2 M).

  • Add 1.1 eq of the desired primary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Stir at room temperature for 4 hours. Self-Validation: Monitor via LC-MS; the reaction should halt cleanly at the mono-substituted mass due to the deactivation of the ring post-amination.

  • Precipitate the C2-substituted intermediate by adding ice water, filter, and dry under a vacuum.

  • C6-Arylation (Suzuki Coupling): In a Schlenk flask, combine the C2-intermediate (1.0 eq), aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1).

  • Add 0.05 eq of Pd(dppf)Cl2 catalyst. Heat to 90°C under N2 for 12 hours.

  • Cool, extract with EtOAc, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the final difunctionalized derivative.

Protocol B: Self-Validating TR-FRET Kinase Inhibition Assay (PI3Kα)

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric ATP assays. The delayed fluorescence measurement eliminates auto-fluorescence interference from the pyrido[2,3-b]pyrazine derivatives, which possess inherent conjugated chromophores. The ratiometric emission readout acts as a self-validating system, inherently correcting for well-to-well liquid handling variations and compound quenching.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Plating: Dispense 100 nL of pyrido[2,3-b]pyrazine derivatives in DMSO into a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve.

  • Enzyme Addition: Add 5 μL of PI3Kα enzyme (optimized to EC80 concentration) to all wells except the negative control (no enzyme) wells. Incubate for 15 minutes at RT to allow for compound binding.

  • Reaction Initiation: Add 5 μL of ATP/PIP2 substrate mix (at the apparent Km for ATP). Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 μL of the TR-FRET detection mixture (containing a Europium-labeled anti-PIP3 antibody and a ULight-labeled PIP3 tracer).

  • Incubation & Readout: Incubate for 1 hour in the dark. Read the plate on a multimode microplate reader (e.g., EnVision) using excitation at 320 nm and measuring dual emission at 615 nm (Europium) and 665 nm (ULight).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against positive (DMSO only) and negative (no enzyme) controls to determine IC50 values.

Workflow Step1 Scaffold Selection 2,6-Dichloropyrido[2,3-b]pyrazine Step2 Modular Synthesis (SNAr & Pd-Coupling) Step1->Step2 Step3 In Vitro Screening (TR-FRET Kinase Assay) Step2->Step3 Step4 Mechanistic Validation (Cellular Assays & Docking) Step3->Step4 Step5 Lead Optimization (SAR Analysis) Step4->Step5 Step5->Step2 Iterative Refinement

Fig 2. Orthogonal synthesis and screening workflow for pyrido[2,3-b]pyrazine libraries.

References

  • Synthesis, Molecular Docking and Biological Evaluation of Novel 3- substituted Pyrido[2,3-b]pyrazine Derivatives. ikm.org.my.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENEtGfj1B-3-982Ffb69M6SYKdBmlPsz4wurVlGZOfizo0rd86y2vaLglhyXpkGu5vj6k0LV40ZEMiXUNh4BcO3f9Z6lsw8gtRNasmFGUGmuoNLHxnge44Hci1SKERBz4o-G27VYOnPmGwmn24XyWIy67MuDTbZhAqIdxqNQvrV98qZW4DxfN7tpZvnYiTF05dGsl6mCM=]
  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzxP8N48yG15c5_aJvPr4uddrHNywWvjKRIcyfZM0LURXF75gAQZbh-r7jwj-oeDEIMTLL5yhF_5CCdk_w7Y7s9cWRigM3RBdZNV0_qewHSwRUOpjeaYoxgTK8O_UOZFdcgKaOkrJwRGfF5kcqDmVq6GsrXDA0KaR1D2GuWTJVtwJpEWKeAPgTrg53XEeZ4WLLZ2iVDWWLrIsfrMDCXyJgBTiXrQf5QE16Wltu3OHY8e5hvwHMvkTBuq6V7hdh5WWcO4t8kjxlVJ3J33ojTFgVu4jyKih0vuBtHPGMbS2q14AF_5A-WfnnEe7Ek203guZDozFCqnfpRRVlbgH5CS5FqsYyqRBn81K9MkepjG4=]
  • Pyrido[2, 3 - b] pyrazine derivatives and their therapeutical uses (WO2012119690A1). google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGTDuLc6242fVORR5C_E-7JeVCXiKjnVr9wyiaP5VlZDf6BBVI1SlnYwiAjSj_CG4jx1TxqYcDnNXYuoRq35uMm01SaqZBtphM-lE4pSClkRti_RAlBSrBpM6RBuu7YYvB6MsfHpqDYaA676IDNg==]
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxRTr0KCBwDaMWN7G6HM7LvOTaY2rucZDQ33prw2B2hzvS8y1pEDi_PNhKtygEbrt1r-aTDDfktut9uHJ7bG97vcg--J0KRTGxsFjGYQl6w-gSRgifSiPISh-2KMLMV6im45sZC6FT-d6VhKG87M7hqZYc7J9tB69S]
  • Phosphoinositide 3-kinase α inhibitors: a patent review. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaOb4itEaF_YFwzMP5-QGHgurE2hx0_vEzAZwbXiZdTSpEr0RwYLMbe6tNqKIvbnhzNfo9cvQcZGSgecHvMYRkd6alKIZixzLraFLXVmDh4KRrRAmv-q_sHSKvb_X1UdgUOAre]
  • Syntheses, Cholinesterases Inhibition, and Molecular Docking Studies of Pyrido[2,3-b]pyrazine Derivatives. ovid.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRL7PM-Z228ijq7_dQo8f2yO4ZTSKxCFPc6nabrkxBzzWKsnUFExwdIJmutxnx-D757OWSyMQM7QLe6WTuiJ-PzwuyMikrxZ2JMj4Gs1_X91Y-cihAP_K0hIEOokRntreYOtSnNIRzqPISjzLwn2XBruHTy-ZCajed4lR6geYrhsG8RAshqvIzRCsWDYXTqY4eVjpkMJXy26Wk1ZNcogkyQtx1tI-ixSJSeCX1KV0r]

Sources

Troubleshooting & Optimization

Purification techniques for 2,6-Dichloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the downstream processing of complex heterocycles, I frequently consult with drug development professionals on the isolation of halogenated bicyclic systems.

Purifying 2,6-Dichloropyrido[2,3-b]pyrazine presents unique chromatographic challenges. The highly electron-deficient nature of the pyrido-pyrazine core strongly activates the chlorine atoms at the C-2 and C-6 positions toward nucleophilic aromatic substitution (SNAr) and hydrolysis. Consequently, standard purification workflows often lead to unexplained on-column degradation, poor mass recovery, or co-elution with synthetic regioisomers.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure the high-purity isolation of this sensitive intermediate.

Process Visualization

PurificationWorkflow Start Crude 2,6-Dichloro- pyrido[2,3-b]pyrazine SolubilityCheck Solubility Assessment (DCM/MeOH/EtOAc) Start->SolubilityCheck NP_Flash Normal Phase Flash (Neutralized Silica) SolubilityCheck->NP_Flash High lipophilicity RP_HPLC Prep RP-HPLC (MeCN/H2O + Formic Acid) SolubilityCheck->RP_HPLC Regioisomer mix Recryst Recrystallization (EtOAc/Hexane) NP_Flash->Recryst Polish Pure Pure Compound (>98% Purity) RP_HPLC->Pure Lyophilize Recryst->Pure Filter

Workflow for the purification of 2,6-Dichloropyrido[2,3-b]pyrazine based on impurity profiles.

Troubleshooting Guides & FAQs

Q1: During silica gel flash chromatography, my product band streaks, and I recover a highly polar baseline impurity instead of the pure compound. Why is this happening? Causality: Standard silica gel contains active silanol groups that create a mildly acidic microenvironment (pH ~4.5–5.5). Because the pyrido[2,3-b]pyrazine core is highly electron-withdrawing, the C-Cl bonds are exceptionally labile. The acidic environment catalyzes the hydrolysis of these chlorides into the corresponding pyrazinone or pyridone derivatives. These degradation products hydrogen-bond strongly to the silica, causing severe streaking and baseline retention. Solution: You must neutralize the stationary phase. Pre-condition your silica column with 1% Triethylamine (TEA) in Hexanes before loading. Alternatively, switch to Neutral Alumina (Brockmann Grade III), which lacks these acidic active sites.

Q2: My NMR shows a mixture of the 2,6-dichloro product and the 3,6-dichloro regioisomer. Normal phase chromatography (Hexane/EtOAc) fails to separate them. What is the best approach? Causality: The condensation of unsymmetrical pyridinediamines with α-oxocarbonyl compounds inherently yields regioisomers[1]. Because these isomers have nearly identical dipole moments and lipophilicity, normal-phase partitioning is fundamentally ineffective. Solution: Switch to Reverse-Phase Preparative HPLC (RP-HPLC). The separation must rely on subtle differences in molecular shape and hydrodynamic volume rather than pure polarity. A column with high shape selectivity, such as a Pentafluorophenyl (PFP) or a specialized mixed-mode C18 phase, will resolve these isomers.

Q3: When injecting the crude mixture onto the RP-HPLC, the compound crashes out in the sample loop, causing severe peak tailing and high backpressure. How do I fix this? Causality: The rigid, planar aromatic system of pyrido[2,3-b]pyrazine promotes strong intermolecular π-π stacking, leading to poor solubility in highly aqueous mobile phases. Solution: Utilize an "at-column dilution" strategy. Dissolve your sample in pure Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Inject small volumes (e.g., <5% of the column volume) and use a weak initial mobile phase (e.g., 5% Acetonitrile) to focus the analyte at the column head before initiating the gradient.

Quantitative Data: Validated Chromatographic Parameters

To facilitate easy comparison, the table below summarizes the optimized parameters for both Normal Phase and Reverse Phase workflows.

ParameterNormal Phase (Flash Chromatography)Reverse Phase (Prep-HPLC)
Stationary Phase Silica Gel (TEA deactivated) or Neutral AluminaC18 or PFP (e.g., Newcrom R1, 5 µm)
Mobile Phase A Hexanes (containing 0.1% TEA)Water + 0.1% Formic Acid
Mobile Phase B Ethyl AcetateAcetonitrile + 0.1% Formic Acid
Elution Profile Isocratic 15-20% BGradient 10% to 80% B over 20 min
Target Rf / Rt Rf ≈ 0.45Rt ≈ 12.5 min
Critical Additive Triethylamine (Prevents on-column hydrolysis)Formic Acid (Prevents tailing, MS compatible)[2]

Step-by-Step Experimental Protocols

Protocol 1: Neutralized Flash Column Chromatography

This method is ideal for removing non-isomeric impurities and tarry byproducts. It utilizes a self-validating TLC step to ensure the column environment is safe for the labile compound.

  • Column Preparation: Slurry pack silica gel in Hexanes containing 1% (v/v) Triethylamine (TEA). Flush with 3 column volumes (CV) of the same solvent to fully deactivate acidic silanols.

  • Equilibration: Flush the column with 2 CV of the starting mobile phase (90:10 Hexanes/EtOAc) to remove excess TEA, which could otherwise co-elute and contaminate the product.

  • Sample Loading: Dissolve the crude 2,6-Dichloropyrido[2,3-b]pyrazine in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Validation Step (Self-Validation): Before running the full column, spot the initial eluent on a TLC plate alongside the crude mixture. If the baseline remains clean (absence of highly polar degradation spots), the silica deactivation was successful, and you may proceed.

  • Elution: Elute using a gentle gradient of 10% to 30% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the product (Rf ~0.45) and concentrate under reduced pressure at a bath temperature not exceeding 35 °C to prevent thermal degradation.

Protocol 2: Preparative RP-HPLC for Regioisomer Resolution

This method is mandatory when the 3,6-dichloro regioisomer is present. It relies on shape selectivity and includes an analytical validation loop.

  • Sample Preparation: Dissolve the crude mixture in HPLC-grade DMSO to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Setup: Equip the preparative HPLC with a high-resolution C18 or PFP column. Set Mobile Phase A to H2O (0.1% Formic Acid) and Mobile Phase B to Acetonitrile (0.1% Formic Acid). Note: Formic acid is chosen over phosphoric acid to maintain LC-MS compatibility and allow for easy removal during lyophilization[2].

  • Gradient Method: Initiate at 10% B for 2 minutes to focus the sample band at the column head. Ramp to 80% B over 20 minutes. Maintain a flow rate appropriate for the column ID (e.g., 20 mL/min for a 21.2 mm column).

  • Fraction Collection: Trigger collection via UV detection at 254 nm and 366 nm, as pyrido[2,3-b]pyrazines are highly UV active[3].

  • Validation Step (Self-Validation): Re-inject a 5 µL aliquot of the main collected fraction onto an analytical HPLC system. A single, symmetrical peak confirms the successful removal of the regioisomer.

  • Recovery: Lyophilize the pooled fractions to isolate the pure compound as a fluffy solid. If further polishing is required, recrystallize the powder from a mixture of ethyl acetate and hexanes[4].

References

  • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: RSC Publishing URL: [Link]

  • Title: Separation of Pyrido(2,3-b)pyrazine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction Source: Bentham Science Publishers (Letters in Organic Chemistry) URL: [Link]

Sources

Improving the yield of 2,6-Dichloropyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic bottlenecks encountered when producing 2,6-Dichloropyrido[2,3-b]pyrazine .

This bicyclic scaffold is a highly valued building block in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (such as FGFR inhibitors) and targeted cancer therapies[1]. However, achieving high yields is notoriously difficult due to poor regioselectivity during the initial condensation and severe degradation during the subsequent halogenation.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to optimize your workflow.

I. Synthetic Workflow Overview

The standard synthesis of 2,6-dichloropyrido[2,3-b]pyrazine involves a two-step sequence:

  • Regioselective Condensation: Reaction of 6-chloro-2,3-diaminopyridine with an unsymmetrical α-dicarbonyl (e.g., ethyl glyoxylate) to form the pyrido[2,3-b]pyrazin-2-ol intermediate.

  • Electrophilic Chlorination: Conversion of the hydroxyl/oxo group to a chloride using phosphorus oxychloride (POCl₃).

SynthesisWorkflow Start 6-chloro-2,3-diaminopyridine + Ethyl glyoxylate Condensation Step 1: Condensation (Acidic Solvent, 0°C) Start->Condensation Nucleophilic Attack Intermediate 6-chloro-pyrido[2,3-b]pyrazin-2-ol (Major Kinetic Isomer) Condensation->Intermediate Cyclization & Dehydration Chlorination Step 2: Chlorination (POCl3 + Pyridine/DMF, 90°C) Intermediate->Chlorination Activation of -OH Product 2,6-Dichloropyrido[2,3-b]pyrazine (Target Scaffold) Chlorination->Product Nucleophilic Substitution (Cl-)

Experimental workflow for the two-step synthesis of 2,6-dichloropyrido[2,3-b]pyrazine.

II. Troubleshooting & FAQs

FAQ 1: Why am I getting a 1:1 mixture of regioisomers during the condensation step?

The Causality: When using an unsymmetrical α-dicarbonyl like ethyl glyoxylate, the reaction can proceed via two pathways. The 3-amino group of 6-chloro-2,3-diaminopyridine is inherently more nucleophilic than the 2-amino group (which is electronically deactivated by the adjacent pyridine nitrogen and chlorine atom). If the reaction is run at high temperatures in neutral solvents, it falls under thermodynamic control, leading to a nearly 1:1 mixture of the 2-oxo and 3-oxo regioisomers[2].

The Solution: To favor the desired regioisomer, you must force the reaction into kinetic control. Lowering the temperature to 0 °C and using strongly acidic solvents (like Trifluoroacetic acid or Acetic acid) enhances the electrophilicity of the aldehyde carbon on ethyl glyoxylate[2]. This allows the more nucleophilic 3-amino group to selectively attack the aldehyde first, drastically improving the regiomeric ratio.

Quantitative Impact of Reaction Conditions on Regioselectivity:

Solvent System Temperature (°C) Reaction Control Major Isomer Yield (%) Regiomeric Ratio (2-oxo : 3-oxo)
Ethanol 80 (Reflux) Thermodynamic ~45% 1.2 : 1
Acetic Acid 25 (RT) Mixed ~65% 4.0 : 1
Trifluoroacetic Acid 0 to 5 Kinetic >80% >10 : 1

Table 1: Representative data illustrating the shift from thermodynamic to kinetic control during condensation[2].

FAQ 2: My POCl₃ chlorination step yields black tar and low product recovery. How can I fix this?

The Causality: Tar formation is the hallmark of substrate degradation caused by prolonged heating, excessive amounts of POCl₃, and the buildup of HCl gas[3]. POCl₃ alone is a relatively sluggish electrophile. Without a catalyst, the reaction requires extreme temperatures, which destroys the electron-deficient pyrido[2,3-b]pyrazine core.

The Solution: You must lower the activation energy of the reaction. This is achieved by adding a nucleophilic catalyst such as N,N-Dimethylformamide (DMF) or Pyridine[3][4]. DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack complex (a chloroiminium ion). This complex rapidly activates the heterocyclic hydroxyl group, converting it into an excellent leaving group that is easily displaced by chloride, allowing the reaction to complete in less time at lower temperatures. Alternatively, using exactly one equivalent of POCl₃ per reactive group alongside one equivalent of Pyridine in a sealed, solvent-free system prevents HCl-induced polymerization[4].

TroubleshootingPOCl3 Issue Issue: Low Yield & Tar Formation in POCl3 Chlorination Cause1 Prolonged Heating / Excess POCl3 Issue->Cause1 Cause2 Poor Activation of -OH Issue->Cause2 Cause3 Product Hydrolysis During Quench Issue->Cause3 Sol1 Use Equimolar POCl3 + 1 eq Pyridine Cause1->Sol1 Reduces Degradation Sol2 Add Catalytic DMF (Vilsmeier Complex) Cause2->Sol2 Lowers Activation Energy Sol3 Reverse Quench in Ice-Water (pH 8-9) Cause3->Sol3 Prevents Reversion

Logical troubleshooting tree for resolving low yields during the chlorination step.

FAQ 3: How do I separate the regioisomers if my condensation wasn't perfectly selective?

The Causality: The 2-oxo and 3-oxo intermediates have nearly identical polarities due to their tautomeric hydrogen bonding, making standard silica gel chromatography highly inefficient. The Solution: Do not attempt to separate the isomers at the intermediate stage. Instead, carry the mixture through the chlorination step. The resulting 2,6-dichloro and 3,6-dichloro regioisomers lack the hydrogen-bonding capability, resulting in a much larger difference in their retention factors (Rf). They can then be easily separated via flash chromatography using a petroleum ether/ethyl acetate gradient[5]. Alternatively, the pure intermediate can often be isolated via selective recrystallization from acetic acid prior to chlorination[3].

III. Optimized Experimental Protocols

To ensure reproducibility, follow these self-validating methodologies.

Protocol A: Regioselective Condensation (Kinetic Control)
  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 6-chloro-2,3-diaminopyridine (1.0 eq) in anhydrous Trifluoroacetic acid (TFA) (10 mL/mmol).

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0 °C.

  • Addition: Dissolve ethyl glyoxylate (1.1 eq, typically supplied as a 50% solution in toluene) in a minimal amount of cold TFA. Add this solution dropwise over 30 minutes to prevent localized heating.

  • Reaction: Stir the mixture at 0–5 °C for 4 hours.

    • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show the disappearance of the highly polar diamine starting material and the appearance of a new, UV-active spot.

  • Isolation: Concentrate the TFA under reduced pressure (do not heat above 30 °C). Pour the residue into ice-cold water. The kinetic product (6-chloro-pyrido[2,3-b]pyrazin-2-ol) will precipitate. Filter, wash with cold water, and dry under vacuum[2][3].

Protocol B: Catalyzed Electrophilic Chlorination
  • Activation: Suspend the intermediate from Protocol A (1.0 eq) in anhydrous Toluene (5 mL/mmol). Add POCl₃ (1.5 eq).

  • Catalysis: Add catalytic DMF (0.1 eq) dropwise.

    • Validation Checkpoint: A mild exotherm and the formation of a white precipitate (the Vilsmeier-Haack complex) indicate successful activation[3]. Alternatively, for a solvent-free approach, use 1.0 eq of POCl₃ and 1.0 eq of Pyridine in a sealed reactor[4].

  • Heating: Heat the mixture to 90–100 °C for 2–3 hours. The suspension should gradually turn into a homogeneous dark solution.

  • Reverse Quench (Critical Step): Cool the reaction to room temperature. Do not add water to the reaction. Instead, carefully add the reaction mixture dropwise into a vigorously stirred beaker of crushed ice and water. Immediately adjust the pH to 8–9 using saturated Na₂CO₃ solution to prevent hydrolysis of the newly formed chloride[4].

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 10 mL/mmol). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc) to isolate pure 2,6-dichloropyrido[2,3-b]pyrazine[3][5].

IV. References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: MDPI URL:[Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction Source: Bentham Science Publishers (Letters in Organic Chemistry) URL:[Link]

  • 3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine (Regioisomer Separation via Chromatography) Source: NIH / Acta Crystallographica URL:[Link]

Sources

Technical Support Center: Optimization of Dichloropyridopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of dichloropyridopyrazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with these valuable heterocyclic scaffolds. Dichloropyridopyrazines are crucial intermediates in the development of novel therapeutics and functional materials, yet their synthesis can present significant challenges, from low yields to complex purification.

This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues. We will explore the causality behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.

Section 1: Core Synthetic Pathways

The most prevalent and reliable method for synthesizing 2,3-dichloropyrido[2,3-b]pyrazines involves a two-step process: the condensation of a substituted pyridine-2,3-diamine with an oxalate derivative to form the di-hydroxy pyridopyrazine core, followed by a chlorination reaction. Understanding this fundamental pathway is key to diagnosing issues in your synthesis.

G A Pyridine-2,3-diamine C Condensation/ Cyclization A->C B Diethyl Oxalate or Oxalyl Chloride B->C D Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione C->D Forms heterocyclic core F Chlorination D->F E Chlorinating Agent (e.g., POCl₃, SOCl₂/DMF) E->F G 2,3-Dichloropyrido[2,3-b]pyrazine F->G Target Compound

Caption: General synthetic workflow for 2,3-Dichloropyrido[2,3-b]pyrazine.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis of dichloropyridopyrazines. Each answer provides a mechanistic explanation and actionable troubleshooting steps.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields are the most frequently reported issue and can stem from several factors throughout the synthetic sequence. A systematic approach is crucial for diagnosis.

  • Incomplete Chlorination: The conversion of the pyridopyrazine-dione to the dichloro-product is often the yield-limiting step.

    • Causality: The dione starting material can be sparingly soluble in the chlorinating agent, and the reaction is often heterogeneous. Insufficient heating or reaction time leads to incomplete conversion.

    • Troubleshooting Steps:

      • Increase Reagent Excess: Ensure a sufficient excess of the chlorinating agent is used. For phosphorus oxychloride (POCl₃), molar ratios of 1:5 to 1:15 (dione:POCl₃) are often employed to act as both reagent and solvent, driving the reaction to completion.[1]

      • Optimize Temperature and Time: The reaction typically requires heating to reflux.[2] If you observe starting material by TLC or LCMS after several hours, consider extending the reflux time (e.g., from 5 hours to 10 hours).[3]

      • Use a Catalyst: For chlorinations using thionyl chloride (SOCl₂), a catalytic amount of N,N-dimethylformamide (DMF) is essential. The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent chlorinating species.[3]

      • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[4]

  • Reagent and System Integrity:

    • Causality: Chlorinating agents like POCl₃ and SOCl₂ are highly sensitive to moisture. Hydrolysis not only consumes the reagent but also generates acidic byproducts (phosphoric acid, HCl, SO₂) that can complicate the reaction and workup.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware. Use anhydrous solvents if applicable. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]

      • Verify Reagent Quality: Use a fresh, unopened bottle of the chlorinating agent if possible. Older bottles may have absorbed moisture, reducing their efficacy.

  • Workup and Isolation Losses:

    • Causality: The product can be lost during the quenching and extraction phases. The quenching of excess POCl₃ with ice/water is highly exothermic and must be controlled carefully.[1]

    • Troubleshooting Steps:

      • Controlled Quenching: Add the cooled reaction mixture slowly and portion-wise to a vigorously stirred slurry of ice. This dissipates heat and prevents potential degradation.

      • Optimize Extraction: Dichloropyridopyrazine is typically extracted with solvents like dichloromethane or ethyl acetate.[2] Ensure you perform multiple extractions (e.g., 3x) to maximize recovery from the aqueous layer.

Q2: I'm observing significant impurity formation. How can I identify and minimize side products?

A2: Impurity profiles can offer valuable clues about what's going wrong in your reaction.

  • Mono-chloro Impurity: The presence of a significant amount of mono-chlorinated pyridopyrazinone is a clear indicator of incomplete chlorination.

    • Solution: Refer to the troubleshooting steps for low yield, specifically regarding reaction time, temperature, and reagent excess.[3]

  • Hydrolysis Products: If the reaction is not strictly anhydrous, you may form the starting dione (from hydrolysis of the product) or other hydrolyzed species.

    • Solution: Implement rigorous anhydrous techniques. Use an inert atmosphere and ensure all reagents and solvents are dry.[4]

  • Tar/Polymer Formation: Dark, intractable materials suggest decomposition.

    • Causality: Excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials or products.[5] Some pyridine-containing compounds can also be sensitive to strong acids generated from reagent hydrolysis.

    • Solution:

      • Temperature Control: Do not overheat the reaction. Use an oil bath with a temperature controller for precise heating. A systematic optimization of temperature is advisable.[6]

      • Inert Atmosphere: An inert atmosphere can prevent oxidative side reactions that may contribute to tar formation at high temperatures.[6]

  • Regioisomers: If using an unsymmetrical diamine or dicarbonyl compound in the initial condensation step, you can form two different regioisomers.[3]

    • Solution:

      • Chromatographic Separation: Regioisomers can often be separated by flash column chromatography.[3]

      • Reaction Conditions: Mild reaction conditions during the initial condensation may favor the formation of a single regioisomer.[3]

G Start Low Yield or High Impurity? Check_SM TLC/LCMS shows Starting Material? Start->Check_SM Analyze Crude Increase_Conditions Increase Time/Temp/ Reagent Excess Check_SM->Increase_Conditions Yes Check_Moisture Reaction Dark/Tarry? Check_SM->Check_Moisture No Success Yield Improved Increase_Conditions->Success Dry_System Implement Strict Anhydrous Conditions & Inert Atmosphere Check_Moisture->Dry_System Yes Check_Workup Poor Mass Balance After Workup? Check_Moisture->Check_Workup No Dry_System->Success Optimize_Workup Optimize Quench & Extraction Protocol Check_Workup->Optimize_Workup Yes Check_Workup->Success No, problem solved Optimize_Workup->Success

Caption: Troubleshooting flowchart for addressing low reaction yield.

Q3: The workup and purification of my crude product are difficult. What are the best practices?

A3: A well-planned purification strategy is essential for obtaining high-purity dichloropyridopyrazine.

  • Workup:

    • Quenching: As mentioned, the slow addition of the reaction mixture to ice is critical.[2] Some protocols also add a solid buffer like sodium bicarbonate or sodium acetate after the initial quench to neutralize the strong acids before extraction.[2]

    • Extraction: Use a robust organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove residual acid), and finally brine (to aid in phase separation and remove bulk water).[2]

  • Purification:

    • Flash Column Chromatography: This is the most effective method for removing impurities.[4]

      • Eluent System: A common and effective eluent system is a gradient of ethyl acetate in hexane.[2] Start with a low polarity (e.g., 5% EtOAc/hexane) and gradually increase the polarity.

      • Silica Gel Sensitivity: Be aware that some nitrogen-containing heterocycles can interact strongly with the acidic surface of standard silica gel, leading to streaking or even decomposition.[1] If you suspect this, you can use deactivated (neutral) silica gel, prepared by pre-treating the silica with a solvent mixture containing a small amount of triethylamine.

    • Recrystallization: If the product is obtained as a solid and is relatively pure after workup, recrystallization can be an excellent final purification step to obtain highly crystalline material.[4] Suitable solvents include ethanol or mixtures like hexane/ethyl acetate.

Section 3: Key Experimental Protocols

These protocols provide detailed, self-validating methodologies for the synthesis of 2,3-Dichloropyrido[2,3-b]pyrazine.

Protocol 1: Synthesis of Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

This step involves the condensation of pyridine-2,3-diamine with diethyl oxalate.

ReagentM.W.AmountMolesEquiv.
Pyridine-2,3-diamine109.135.0 g45.81.0
Diethyl oxalate146.1420 mL145.03.16
Ethanol46.0760 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pyridine-2,3-diamine (5.0 g, 45.8 mmol) and diethyl oxalate (20 mL, 145.0 mmol).[3]

  • Heat the solution to reflux and maintain for 5 hours. A precipitate will form as the reaction progresses.

  • Monitor the reaction by TLC (e.g., 10% Methanol/DCM) until the starting diamine spot is consumed.

  • Cool the suspension to room temperature.

  • Dilute the mixture with ethyl acetate (60 mL) and stir for 15 minutes.[3]

  • Collect the solid product by vacuum filtration, washing the filter cake with additional ethyl acetate.

  • Dry the solid under vacuum to afford the title compound as a light-colored solid. The product is often of sufficient purity to be carried on to the next step without further purification.

Protocol 2: Chlorination to 2,3-Dichloropyrido[2,3-b]pyrazine

This protocol uses POCl₃ for the chlorination. An alternative using SOCl₂/DMF is also effective.[3]

ReagentM.W.AmountMolesEquiv.
Pyrido[2,3-b]pyrazine-dione163.123.0 g18.41.0
Phosphorus Oxychloride (POCl₃)153.3315 mL162.08.8

Procedure:

  • SAFETY NOTE: This reaction should be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • To a 100 mL round-bottom flask equipped with a reflux condenser (with a drying tube or inert gas inlet) and a magnetic stir bar, add Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione (3.0 g, 18.4 mmol).

  • Carefully add phosphorus oxychloride (15 mL, 162.0 mmol) to the flask.[2]

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6-10 hours. The mixture may remain a suspension.

  • Monitor the reaction by TLC or LCMS. Quench a small aliquot by carefully adding it to ice/bicarbonate solution and extracting with EtOAc to check for the disappearance of the starting material.

  • Once complete, allow the reaction mixture to cool to room temperature.

  • In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 200 g).

  • CAREFULLY and SLOWLY , add the cooled reaction mixture dropwise via pipette to the vigorously stirred ice slurry. This quench is highly exothermic.

  • Once the addition is complete, continue stirring until all the ice has melted. You can slowly add solid sodium bicarbonate to neutralize the solution to pH ~7-8.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,3-Dichloropyrido[2,3-b]pyrazine as a solid.[3]

Section 4: Data-Driven Optimization

Optimizing a reaction requires a systematic approach. The following table summarizes key parameters and their typical ranges, providing a starting point for your experimental design.

ParameterConditionRationale & Key Considerations
Chlorinating Agent POCl₃Powerful, often used in excess as a solvent. Workup is hazardous.[2]
SOCl₂ / cat. DMFMilder conditions may be possible. Requires catalytic DMF.[3]
Temperature 80 - 120 °CHigher temperatures drive the reaction to completion but risk decomposition.[6]
Reaction Time 4 - 24 hoursMonitor by TLC/LCMS to determine the optimal endpoint and avoid byproduct formation.[5]
Atmosphere Air vs. N₂/ArInert atmosphere is strongly recommended to prevent hydrolysis of reagents.[4]
Solvent (if not neat) Toluene, XyleneHigh-boiling, non-reactive solvents can be used if POCl₃ is not the solvent.

References

  • Sato, N. (2004). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Molbank, 2004(4), M381. Retrieved from [Link]

  • Mederski, W. W. K. R., et al. (2003). Pyrido[3,4-b]pyrazines: A new application for 2-chloro-3,4-diaminopyridine. HETEROCYCLES, 60(4), 925. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Machine learning-guided strategies for reaction conditions design and optimization. Retrieved from [Link]

  • Zhang, J. (2011). Product Class 20: Pyridopyrazines. Science of Synthesis, 16, 473-505. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Khalafy, J., et al. (2013). Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters, 2, 21-26. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloropyrido[3,4-b]pyrazine. Retrieved from [Link]

Sources

Overcoming poor solubility of pyrido[2,3-b]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrido[2,3-b]pyrazine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent bottlenecks in medicinal chemistry: the poor aqueous solubility of pyrido[2,3-b]pyrazine scaffolds. While these bicyclic heteroaromatics are privileged structures for kinase and viral polymerase inhibition, their rigid, planar nature often leads to assay failures and poor bioavailability[1][2]. This guide provides field-validated, mechanistically grounded solutions.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My pyrido[2,3-b]pyrazine hit compound precipitates when diluting from a DMSO stock into aqueous biological assay buffers. How do I prevent this false-negative readout? A1: You are observing a kinetic solubility failure. The flat pyrido[2,3-b]pyrazine core promotes strong intermolecular π-π stacking, causing the compound to rapidly aggregate and crystallize when the organic co-solvent is diluted[2]. Mechanistic Solution: To rescue the assay, you must lower the interfacial tension or encapsulate the hydrophobic core before aggregation occurs[3]. Actionable Steps:

  • Limit the final DMSO concentration to ≤1%.

  • Supplement the assay buffer with 0.01–0.1% non-ionic surfactants (e.g., Tween-20).

  • If precipitation persists, use complexing agents like Hydroxypropyl-β-cyclodextrin (HPβCD) at 5–10% w/v. HPβCD provides a hydrophobic cavity that temporarily shields the pyrido[2,3-b]pyrazine core from the aqueous environment, preventing aggregation without covalently altering the molecule[3].

Q2: We are in the hit-to-lead optimization phase. How can we structurally modify the core to improve thermodynamic solubility without destroying target affinity? A2: Thermodynamic solubility is governed by two opposing forces: the energy required to disrupt the crystal lattice and the solvation energy in water[2]. Mechanistic Solution: Instead of merely adding high-molecular-weight polar groups (which can compromise cell permeability), focus on disrupting molecular planarity and symmetry[2][4]. Actionable Steps: Introduce sp3-hybridized carbons or out-of-plane substituents (e.g., a methyl group) adjacent to the aromatic rings. This creates a dihedral angle twist that prevents tight crystal packing, significantly lowering the melting point and increasing solubility[2]. Additionally, substituting the 2-position of the pyrido[2,3-b]pyrazine core with polar, non-planar moieties (such as 2-imidazolinone rings) has been proven to enhance aqueous solubility while maintaining broad-spectrum antiviral or kinase inhibitory activity[1][5].

Q3: Our lead compound is a weak base due to the pyrazine nitrogens. Is salt formation a viable long-term strategy? A3: Yes, but it requires precise counterion selection. The unsubstituted pyrido[2,3-b]pyrazine core has very low basicity (predicted pKa ~1.25)[6]. Mechanistic Solution: Forming a stable, soluble salt requires a strong acid to ensure a sufficient ΔpKa (ideally > 3) between the basic center and the acidic counterion. Actionable Steps: Screen strong acid counterions such as methanesulfonic acid (mesylate) or hydrochloric acid. Mesylate salts often provide the optimal balance of solubility enhancement and solid-state stability for weakly basic heteroaromatics, dramatically increasing the dissolution rate compared to the free base[7][8].

Part 2: Visualizing the Troubleshooting Logic

G Start Pyrido[2,3-b]pyrazine Poor Aqueous Solubility CheckIon Does the derivative have an ionizable center (pKa > 4)? Start->CheckIon Salt Perform Salt Screen (e.g., Mesylate, HCl) CheckIon->Salt Yes Formulation Assay Formulation (HPβCD, Co-solvents) CheckIon->Formulation No (Short-term assay fix) MedChem Medicinal Chemistry Optimization CheckIon->MedChem No (Long-term clinical fix) Planarity Disrupt Planarity/Symmetry (Add sp3 character, methyls) MedChem->Planarity Polar Introduce Polar Groups (e.g., 2-imidazolinone) MedChem->Polar

Decision tree for troubleshooting pyrido[2,3-b]pyrazine solubility issues.

Mechanism Flat Planar Pyrido[2,3-b]pyrazine (High Lattice Energy) Mod Introduce sp3/Methyl or Out-of-Plane Group Flat->Mod Twist Increased Dihedral Angle (Disrupted Symmetry) Mod->Twist Pack Reduced π-π Stacking & Crystal Packing Twist->Pack Sol Enhanced Thermodynamic Aqueous Solubility Pack->Sol

Mechanistic pathway of solubility enhancement via molecular planarity disruption.

Part 3: Quantitative Data Summary

The table below summarizes the expected impact of various solubility enhancement strategies applied to planar heteroaromatic systems like pyrido[2,3-b]pyrazines[2][3][4][8].

StrategyMechanism of ActionExpected Solubility GainProsCons
Co-solvents / Surfactants Reduces interfacial tension; disrupts water H-bond network.10x – 50x (Kinetic)Immediate fix for in vitro assays; no synthesis required.High toxicity risk in vivo; does not fix underlying thermodynamics.
Cyclodextrin Encapsulation Host-guest complexation shields the hydrophobic core.50x – 100x (Kinetic)Excellent for IV formulations; biocompatible.Requires high excipient ratio; formulation can be bulky.
Salt Formation (Mesylate) Increases polarity and lowers crystal lattice energy.100x – 500x (Thermodynamic)Highly scalable; improves dissolution rate significantly.Requires a sufficiently basic center; hygroscopicity risks.
Disrupting Planarity Out-of-plane substituents reduce π-π stacking & lattice energy.10x – 100x (Thermodynamic)Permanent physicochemical fix; often improves PK/PD profile.Requires de novo synthesis; may alter target binding pocket fit.
Polar Group Addition Increases hydrogen bonding with aqueous solvent.5x – 50x (Thermodynamic)Predictable logD reduction.May increase molecular weight beyond Lipinski limits; permeability drop.

Part 4: Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these detailed protocols for assessing and improving your compounds.

Protocol 1: High-Throughput Kinetic Solubility Screening (Nephelometry)

Purpose: To determine the maximum concentration at which a pyrido[2,3-b]pyrazine derivative remains soluble in an aqueous buffer before precipitating.

  • Preparation: Prepare a 10 mM stock solution of the pyrido[2,3-b]pyrazine derivative in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 2-fold serial dilution of the DMSO stock (ranging from 10 mM down to 9.7 µM) using DMSO.

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent reading plate.

  • Buffer Addition: Rapidly dispense 195 µL of the target aqueous buffer (e.g., PBS pH 7.4) into each well. The final DMSO concentration is rigidly controlled at 2.5%.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm) to allow equilibrium of precipitation.

  • Measurement: Read the plate using a nephelometer (light scattering) or a microplate reader measuring absorbance at 620 nm.

  • Analysis: The kinetic solubility limit is defined as the highest concentration well that exhibits light scattering/absorbance equivalent to the blank (buffer + 2.5% DMSO).

Protocol 2: Salt Screening and Selection Workflow

Purpose: To identify a stable, highly soluble salt form of a weakly basic pyrido[2,3-b]pyrazine lead.

  • Free Base Characterization: Determine the exact pKa of the basic nitrogen using potentiometric or UV-metric titration. Ensure the target acid has a pKa at least 3 units lower than the base.

  • Solvent Selection: Dissolve 50 mg of the pyrido[2,3-b]pyrazine free base in a minimal volume of a swelling solvent (e.g., THF, Acetone, or Ethyl Acetate) at 50°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of the selected counterion acid (e.g., Methanesulfonic acid) dropwise while stirring continuously.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 4 hours). If no precipitate forms, place the vial in a 4°C refrigerator overnight, or add a miscible anti-solvent (e.g., heptane) dropwise until cloudiness appears.

  • Isolation & Washing: Filter the resulting crystals under a vacuum. Wash the filter cake twice with cold anti-solvent to remove unreacted free base and excess acid.

  • Validation: Dry the salt under a vacuum at 40°C for 12 hours. Confirm salt formation and stoichiometry via 1 H-NMR (looking for counterion peaks and chemical shifts of protons adjacent to the basic nitrogen) and assess crystallinity via Powder X-Ray Diffraction (PXRD). Evaluate the new thermodynamic solubility in water via HPLC.

References

  • Walker, Michael A. "Improvement in aqueous solubility achieved via small molecular changes". Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bai, Bing, et al. "Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition". ChemMedChem. [Link]

  • Ishikawa, Minoru, and Yuichi Hashimoto. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry". Journal of Medicinal Chemistry. [Link]

  • Zhang, J., et al. "Innovative medicinal chemistry strategies for enhancing drug solubility". European Journal of Medicinal Chemistry. [Link]

  • "Strategies for improving hydrophobic drugs solubility and bioavailability". International Journal of Pharmacy Chemistry and Analysis. [Link]

  • "CHAPTER 2. Tactics to Improve Solubility". ResearchGate. [Link]

  • "Pyrido[2,3-b]pyrazin-8-substituted compounds and their use". PubChem Patent Summary. [Link]

Sources

Technical Support Center: Stability of 2,6-Dichloropyrido[2,3-b]pyrazine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering stability issues with 2,6-Dichloropyrido[2,3-b]pyrazine in acidic environments. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you troubleshoot specific problems you may encounter during the handling and analysis of 2,6-Dichloropyrido[2,3-b]pyrazine under acidic conditions.

Issue 1: Rapid Disappearance of the Parent Compound in Acidic Mobile Phase During HPLC Analysis

Symptoms:

  • A significant decrease in the peak area of 2,6-Dichloropyrido[2,3-b]pyrazine over a short period.

  • Appearance of one or more new, more polar peaks in the chromatogram.

  • Poor reproducibility of quantitative results.

Potential Cause: The acidic mobile phase is likely causing on-column or in-solution hydrolysis of the 2,6-Dichloropyrido[2,3-b]pyrazine. The chlorine atoms on the pyrazine ring are susceptible to nucleophilic substitution by water, a reaction that can be catalyzed by acidic conditions.[1][2] The protonation of the nitrogen atoms in the pyridopyrazine ring system can increase the electrophilicity of the carbon atoms bearing the chlorine atoms, making them more prone to hydrolysis.

Troubleshooting Steps:

  • pH Adjustment of the Mobile Phase:

    • Action: Increase the pH of your mobile phase to a less acidic or neutral condition (e.g., pH 5-7), if compatible with your stationary phase and analyte retention.

    • Rationale: Reducing the proton concentration will decrease the rate of acid-catalyzed hydrolysis.

  • Sample Preparation and Analysis Time:

    • Action: Prepare samples in a neutral or slightly acidic solvent immediately before injection. Minimize the time the sample spends in the autosampler.

    • Rationale: This minimizes the exposure time of the analyte to the acidic environment before analysis.

  • Lowering the Temperature:

    • Action: If possible, perform the separation at a lower temperature (e.g., 10-15 °C).

    • Rationale: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Lowering the temperature will slow down the degradation process.

  • Use of Aprotic Solvents for Stock Solutions:

    • Action: Prepare stock solutions of 2,6-Dichloropyrido[2,3-b]pyrazine in aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) and store them at low temperatures.

    • Rationale: This will prevent hydrolysis during storage.

Issue 2: Inconsistent Results in Forced Degradation Studies

Symptoms:

  • Highly variable levels of degradation under seemingly identical acidic stress conditions.

  • Formation of different degradation products in replicate experiments.

Potential Causes:

  • Inconsistent acid concentration or temperature.

  • Presence of trace metal ions that can catalyze degradation.

  • Variability in the headspace of the reaction vessel, which can affect oxygen concentration and potentially lead to oxidative degradation as a side reaction.

Troubleshooting Steps:

ParameterTroubleshooting ActionRationale
Acid Concentration Use a calibrated pH meter or freshly prepared and standardized acid solutions.Ensures consistent proton concentration, a key driver of hydrolysis.
Temperature Employ a calibrated and stable heating block or water bath.Maintains a consistent reaction rate.
Metal Contamination Use high-purity water and acid. Consider the use of a chelating agent like EDTA if metal catalysis is suspected.Prevents unintended catalytic degradation pathways.
Atmosphere For consistency, consider performing the degradation under an inert atmosphere (e.g., nitrogen or argon).Eliminates the variable of oxidative degradation.

Experimental Workflow for a Controlled Forced Degradation Study:

Caption: Workflow for a time-course forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway of 2,6-Dichloropyrido[2,3-b]pyrazine under acidic conditions?

A1: Under acidic conditions, the most probable degradation pathway is sequential hydrolysis of the two chlorine atoms. The protonation of the ring nitrogens makes the carbon atoms attached to the chlorine atoms more susceptible to nucleophilic attack by water. This results in the formation of mono-hydroxy and di-hydroxy derivatives.

Proposed Degradation Pathway:

G A 2,6-Dichloropyrido[2,3-b]pyrazine B 6-Chloro-2-hydroxypyrido[2,3-b]pyrazine A->B +H2O, -HCl C 2-Chloro-6-hydroxypyrido[2,3-b]pyrazine A->C +H2O, -HCl D 2,6-Dihydropyrido[2,3-b]pyrazine B->D +H2O, -HCl C->D +H2O, -HCl

Caption: Proposed acidic hydrolysis pathway of 2,6-Dichloropyrido[2,3-b]pyrazine.

Q2: What are the ideal storage conditions for 2,6-Dichloropyrido[2,3-b]pyrazine?

A2: To ensure long-term stability, 2,6-Dichloropyrido[2,3-b]pyrazine should be stored as a solid in a tightly sealed container, protected from light and moisture.[3] For solutions, it is best to use aprotic solvents like anhydrous acetonitrile or DMSO and store them at low temperatures (e.g., -20°C). Avoid aqueous or protic solvents for long-term storage.

Q3: What analytical techniques are best suited for monitoring the stability of 2,6-Dichloropyrido[2,3-b]pyrazine?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[4][5][6] For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[7][8]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: The development of a stability-indicating method involves demonstrating that the analytical procedure can accurately measure the decrease in the amount of the active substance due to degradation.[9][10]

Key Steps in Method Development:

  • Forced Degradation: Subject the compound to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[9][10][11]

  • Chromatographic Separation: Develop an HPLC method that can separate the parent compound from all the generated degradation products. This may involve screening different columns, mobile phases, and gradients.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This ensures that no co-eluting peaks are interfering with the quantification.

Q5: Are there any other potential degradation pathways I should be aware of?

A5: While hydrolysis is the most likely pathway in acidic aqueous solutions, photolysis (degradation upon exposure to light) can also occur, especially for heterocyclic aromatic compounds. It is advisable to conduct photostability studies as part of a comprehensive forced degradation package.[11] Additionally, in the presence of certain excipients or impurities, other reactions could be possible.

References

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]

  • A green and efficient hydrolysis of met - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Advanced Research. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC International. [Link]

  • Hydrolysis in Pharmaceutical Formulations. Springer. [Link]

  • Determination of liquid chromatography/flame ionization detection response factors for N-heterocycles, carboxylic acids, halogenated compounds, and others. PubMed. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. [Link]

  • The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Tripod.com. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Articles List - Analytical Methods in Environmental Chemistry Journal. [Link]

  • Computational chemistry study of the environmentally important acid-catalyzed hydrolysis of atrazine and related 2-chloro-s-triazines. PubMed. [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Springer. [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Preprints.org. [Link]

  • Nitrogen-containing heterocycles Definition - Organic... - Fiveable. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC. [Link]

  • Pyrazines. Science of Synthesis. [Link]

  • Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]

  • Stability Indicating Rp-Hplc Method Development and Validation for Simultaneous Quantification of Antihistaminic & Anti-Asthmatic Drug in. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Studies on biologically active acylhydrazones. Part 1. Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones and related compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]

  • Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation.
  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]

  • Basicity of nitrogen heterocyclic compounds. Chemistry Stack Exchange. [Link]

  • Synthesis of novel pyrido[2,3-b]pyrazine derivative evaluated theoretically and electrochemically as a corrosion inhibitor for mild steel in 1M HCl solutions. ResearchGate. [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. [Link]

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Technical Support Center: Troubleshooting & Purification of 2,6-Dichloropyrido[2,3-b]pyrazine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Pyrido-Pyrazine Chemistry. The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in drug discovery, frequently utilized in the development of kinase inhibitors and electrochemical DNA sensing platforms .

The synthesis of 2,6-dichloropyrido[2,3-b]pyrazine typically relies on the deoxygenative chlorination of its dihydroxy precursor using phosphorus oxychloride (POCl3). However, due to the electron-deficient nature of the fused bicyclic system, researchers frequently encounter complex impurity profiles—ranging from persistent regioisomers to intractable polymeric tars. As a Senior Application Scientist, I have structured this guide to provide causality-driven troubleshooting, self-validating experimental protocols, and structural purification strategies to ensure high-fidelity synthesis.

Module 1: Causality-Driven Troubleshooting FAQs

Q1: Why do I consistently see mono-chlorinated impurities (e.g., 2-chloro-6-hydroxypyrido[2,3-b]pyrazine) in my final product? A: Mono-chlorinated intermediates persist due to premature reaction termination or insufficient activation energy. The two hydroxyl groups on the pyrido[2,3-b]pyrazine core exist in different steric and electronic environments, leading to stepwise chlorination. If the reaction temperature drops below the threshold required for the second chlorination event, the intermediate stalls. Causality & Solution: Ensure the reaction is maintained at a strict 160 °C in a sealed reactor for solvent-free conditions . Validate completion via LC-MS before quenching; do not proceed to workup until the mono-chloro species is <2% Area Under Curve (AUC).

Q2: My crude mixture turns into a black, intractable tar during POCl3 removal. What is the mechanistic cause? A: Tarring is caused by the acid-catalyzed polymerization of the heterocyclic core or Vilsmeier-type side reactions. When excess POCl3 and phosphoric acid byproducts are subjected to prolonged heating (e.g., during rotary evaporation to dryness), the electron-rich intermediates polymerize. Causality & Solution: Never distill POCl3 to dryness in the presence of this scaffold. Instead, utilize a controlled "reverse quench" by adding the cooled reaction mixture dropwise into vigorously stirred ice water, maintaining a mildly basic pH to immediately neutralize reactive phosphoryl species .

Q3: How do I separate the 2,6-dichloro isomer from the 3,6-dichloro regioisomer? A: Regioisomers arise from the initial non-selective condensation of 2,3-diaminopyridine with unsymmetrical alpha-dicarbonyls, which carries through to the chlorination step. Because their polarities are nearly identical, standard silica gel chromatography is often insufficient. Causality & Solution: Implement preparative HPLC using a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP). The PFP column exploits the subtle differences in π−π interactions and fluorine-chlorine dipole moments between the isomers. Alternatively, selective recrystallization from hot toluene/hexane mixtures can enrich the less soluble 2,6-dichloro isomer.

Module 2: Quantitative Impurity Profiling

To effectively monitor your reaction, refer to the following quantitative impurity profile. Tracking the Relative Retention Time (RRT) via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) is critical for identifying the root cause of contamination.

Impurity TypeStructural OriginTypical RRT (RP-HPLC)Primary Removal Strategy
Phosphoric acid / Esters POCl3 hydrolysis byproducts0.10 - 0.20Liquid-liquid extraction & aqueous washes (pH 8-9).
Mono-chloro-hydroxy Incomplete deoxygenative chlorination0.65 - 0.75Extended reaction time; removed via basic aqueous wash.
2,6-Dichloropyrido[2,3-b]pyrazine Target Product 1.00 Recrystallization / Chromatography.
3,6-Dichloro regioisomer Non-selective dione condensation0.95 - 1.05PFP-HPLC or fractional crystallization.
Polymeric Tars Thermal degradation / Over-chlorinationBroad baseline (>1.50)Silica plug filtration prior to downstream chromatography.

Module 3: Root Cause & Workflow Visualization

ImpurityCausality POCl3 POCl3 Chlorination of Pyrido[2,3-b]pyrazine Incomplete Incomplete Reaction (Low Temp/Time) POCl3->Incomplete Moisture Moisture Ingress During Reaction POCl3->Moisture Overheat Excess Heat / POCl3 POCl3->Overheat MonoChloro Mono-chloro Intermediates Incomplete->MonoChloro Hydrolyzed Hydroxy-chloro Degradants Moisture->Hydrolyzed Tars Polymeric Tars & Over-chlorination Overheat->Tars

Root cause analysis of common impurities during POCl3 chlorination.

PurificationWorkflow Start Crude 2,6-Dichloro Reaction Mixture Quench Controlled Quenching (0-5°C, pH 8-9) Start->Quench Extract Liquid-Liquid Extraction (DCM / EtOAc) Quench->Extract Wash Aqueous Wash (Remove Phosphates) Extract->Wash Chroma Silica Gel Chromatography (Hexane/EtOAc) Wash->Chroma High Impurity Cryst Recrystallization (EtOH or Toluene) Wash->Cryst High Purity Crude Pure Pure 2,6-Dichloropyrido [2,3-b]pyrazine Chroma->Pure Cryst->Pure

Step-by-step downstream purification workflow for 2,6-dichloropyrido[2,3-b]pyrazine.

Module 4: Self-Validating Experimental Protocol

This protocol is engineered to be a self-validating system, ensuring that each phase of the reaction is verified before proceeding, minimizing the risk of carrying forward reactive impurities. It is adapted from high-yield, solvent-free chlorination methodologies and advanced heterocyclic functionalization standards .

Phase 1: Deoxygenative Chlorination
  • Reaction Setup : Charge a dry, pressure-rated Teflon-lined stainless steel reactor with the dihydroxy-pyrido[2,3-b]pyrazine precursor. Add equimolar POCl3 (exactly 1 equivalent per reactive -OH group) and 1 equivalent of anhydrous pyridine.

    • Mechanistic Causality: Pyridine acts as an essential acid scavenger. It prevents the accumulation of HCl, which would otherwise protonate the basic nitrogens of the pyrazine ring, deactivating the core toward nucleophilic attack by chloride ions.

  • Thermal Activation : Seal the reactor and heat to 160 °C for 2–4 hours.

    • Self-Validation Check 1: After 2 hours, cool the reactor slightly, sample 10 µL of the mixture, dilute in dry acetonitrile, and run a rapid LC-MS. Proceed to Phase 2 only if the mono-chloro intermediate is <2% AUC. If >2%, reseal and heat for an additional hour.

Phase 2: Controlled Quenching & Extraction
  • Reverse Quenching : Cool the reactor to room temperature. Slowly transfer the mixture via cannula into a vigorously stirred bath of ice water (0–5 °C). Simultaneously add saturated aqueous Na2CO3 dropwise to maintain the pH strictly between 8 and 9.

    • Mechanistic Causality: Alkaline quenching hydrolyzes residual POCl3 into water-soluble phosphates while keeping the target 2,6-dichloropyrido[2,3-b]pyrazine in its neutral, lipophilic state, preventing hydrolytic degradation back to the hydroxy-chloro species.

  • Extraction : Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

    • Self-Validation Check 2: Test the pH of the aqueous layer after extraction. If it has dropped below 7, residual acid is still present; re-adjust to pH 8 with Na2CO3 and perform one final DCM extraction.

Phase 3: Matrix Purification
  • Filtration : Pass the combined organic layers through a 2-inch pad of Celite layered over Silica gel. Wash with 10% EtOAc in Hexane. This step rapidly strips out baseline polymeric tars before they can precipitate.

  • Crystallization : Concentrate the filtrate under reduced pressure. Dissolve the crude solid in a minimal volume of boiling ethanol (or a toluene/hexane mixture if regioisomers are present). Allow the solution to cool slowly to room temperature, then transfer to 4 °C overnight. Filter the resulting needle-like crystals and wash with ice-cold ethanol.

    • Self-Validation Check 3: Confirm final purity via 1H-NMR (CDCl3). The absence of broad, unresolved peaks in the aromatic region (7.0 - 9.0 ppm) confirms successful tar removal, and a single set of distinct aromatic doublets confirms the absence of the 3,6-dichloro regioisomer.

References

  • Rashid, M., et al. "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity." RSC Advances (Archived in PMC), 2023. URL:[Link]

  • Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 2012. URL:[Link]

  • Chevallier, F., et al. "From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines." MDPI, 2018. URL:[Link]

Preventing hydrolysis of dichlorinated pyridopyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Dichlorinated Pyridopyrazine Hydrolysis

Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists handling highly electrophilic heteroaryl chlorides. Dichlorinated pyridopyrazines (e.g., 2,3-dichloro-pyrido[2,3-b]pyrazine) are privileged scaffolds in the discovery of active pharmaceutical ingredients (APIs)[1]. However, their extreme reactivity often leads to unwanted hydrolysis during storage, workup, and cross-coupling reactions. This guide provides field-proven, self-validating protocols to eliminate these critical failure points.

FAQ 1: Fundamental Reactivity & Degradation

Q: Why do my dichlorinated pyridopyrazines degrade into an insoluble white/yellow powder during storage, and what is the mechanism?

A: The degradation product you are observing is the corresponding pyridopyrazinone (or its tautomer, hydroxypyridopyrazine), formed via rapid hydrolysis.

The Causality: The vulnerability of these compounds lies in the electronic structure of the fused heterocycle. The combination of a pyrazine and a pyridine ring creates a highly electron-deficient π -system. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule. When exposed to even weak nucleophiles like atmospheric moisture, the C–Cl bonds undergo rapid Nucleophilic Aromatic Substitution (S N​ Ar). The water molecule attacks the highly electrophilic carbon, forming a transient Meisenheimer complex, followed by the expulsion of the chloride leaving group.

To prevent this, the entire lifecycle of the molecule—from synthesis to functionalization—must be rigorously protected from moisture.

Storage_Workflow Synth Synthesis via POCl₃ Purif Non-Aqueous Workup Synth->Purif Dry High-Vacuum Drying (24h, 40°C) Purif->Dry Store Argon Backfill & -20°C Storage Dry->Store

Fig 1: Optimal synthesis and storage workflow to prevent premature hydrolysis of heteroaryl chlorides.

Protocol 1: Moisture-Free Isolation and Storage

Dichloropyridopyrazines are typically synthesized via the chlorination of dihydroxy precursors using POCl₃[2]. The critical failure point is the standard practice of quenching the POCl₃ reaction in ice water, which immediately hydrolyzes the product.

  • Reaction Quench (Causality: Avoid Aqueous Exposure): Instead of pouring the crude POCl₃ mixture into water, distill off the excess POCl₃ under reduced pressure (10-15 mmHg) at 50°C.

  • Azeotropic Drying: Add anhydrous toluene to the crude residue and evaporate under vacuum. Repeat this twice. Causality: Toluene forms an azeotrope with residual POCl₃ and HCl, stripping them from the product without introducing water.

  • Non-Aqueous Extraction: Dissolve the residue in anhydrous dichloromethane (DCM). Filter through a pad of oven-dried Celite to remove insoluble polymeric byproducts.

  • Storage: Transfer the concentrated solid to a Schlenk flask. Dry under high vacuum (<0.1 mbar) at 40°C for 24 hours. Backfill with Argon. Store at -20°C in a desiccator.

  • Validation Checkpoint (Self-Validating System): Before use, dissolve a 1 mg aliquot in dry acetonitrile. Run LC-MS. The presence of an [M-17] or [M-35] peak indicates compromised storage. If purity is >99%, the system is validated for use.

FAQ 2: Troubleshooting Cross-Coupling Reactions

Q: I am attempting a Suzuki-Miyaura cross-coupling on a dichloropyridopyrazine, but LC-MS shows >50% hydrolysis instead of the desired product. How do I shift the chemoselectivity?

A: Standard Suzuki-Miyaura protocols utilize aqueous bases (e.g., 2M Na₂CO₃) to activate the boronic acid[3]. However, for hyper-electrophilic heteroaryl chlorides, the rate of S N​ Ar by hydroxide/water outpaces the palladium oxidative addition and transmetalation steps. To prevent this, you must eliminate water entirely and rely on anhydrous bases suspended in dry organic solvents.

Quantitative Impact of Base and Solvent on Hydrolysis Rates

Base System Solvent Water Content (ppm) Conversion to Product (%) Hydrolysis Side-Product (%)
2M aq. Na₂CO₃ 1,4-Dioxane >100,000 15% 80%
K₃PO₄ (anhydrous) Toluene < 500 45% 40%
Cs₂CO₃ (anhydrous) 1,4-Dioxane (Dry) < 50 85% < 5%

| K₂CO₃ + 4Å MS | DMF (Anhydrous) | < 10 | 92% | < 2% |

Reaction_Pathways SM Dichloropyridopyrazine (Highly Electrophilic) Cond_Aq Aqueous Base / Trace H₂O SM->Cond_Aq Moisture Exposure Cond_Dry Anhydrous Base + Pd/Cu SM->Cond_Dry Strict Schlenk Techniques Prod_Hydro Hydrolysis Product (Pyridopyrazinone) Cond_Aq->Prod_Hydro Fast SNAr Prod_Desired Cross-Coupled Product (API Intermediate) Cond_Dry->Prod_Desired Transmetalation / Coupling

Fig 2: Competing reaction pathways of dichloropyridopyrazines under aqueous vs. anhydrous conditions.

Protocol 2: Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol utilizes molecular sieves and anhydrous conditions to favor the catalytic cycle over background S N​ Ar.

  • Preparation of Reagents: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x). Add 1.0 equiv of the dichloropyridopyrazine, 1.1 equiv of the arylboronic acid, and 3.0 equiv of finely milled, oven-dried (150°C, 24h) K₂CO₃.

  • Moisture Scavenging (Causality: Continuous Water Removal): Add 100 mg/mmol of freshly activated 4Å molecular sieves. Causality: Boronic acids naturally undergo dehydration to form boroxines, releasing stoichiometric water during the reaction. The sieves trap this in-situ generated water before it can hydrolyze the starting material.

  • Catalyst Addition: Add 5 mol% Pd(dppf)Cl₂.

  • Solvent Introduction: Inject anhydrous, degassed DMF (sparged with Argon for 30 mins) via syringe.

  • Reaction Execution: Seal the tube and heat to 80°C.

  • Validation Checkpoint (Self-Validating System): After 2 hours, withdraw a 10 µL aliquot via a gas-tight syringe. Quench immediately in 1 mL of anhydrous methanol. Analyze via UPLC-MS.

    • Pass Condition: Disappearance of the starting material mass, presence of the product mass, and <2% of the [M-17] hydrolysis peak.

    • Fail Condition: If the hydrolysis peak exceeds 5%, the molecular sieves were inactive or the DMF was wet. Abort, re-dry reagents, and restart.

References

  • Development of a Practical Copper-Catalyzed C–N Cross-Coupling for Heteroaryl Chlorides and Base - ChemRxiv Source: ChemRxiv URL:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparing the Reactivity of 2,6-Dichloropyrido[2,3-b]pyrazine with other Dichloro-N-Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Dichloro-N-Heterocycles

In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, dichloro-N-heterocycles are indispensable building blocks. Their two reactive chlorine "handles" offer a gateway to complex molecular architectures through sequential and regioselective functionalization. Among these synthons, 2,6-Dichloropyrido[2,3-b]pyrazine stands out. Its fused pyridine-pyrazine core creates a unique and highly electron-deficient aromatic system, leading to distinct reactivity profiles compared to more common scaffolds like dichloropyridines and dichloropyrimidines.[1][2] This guide provides a comparative analysis, grounded in established chemical principles and experimental observations, to inform your synthetic strategies.

Pillar 1: The Electronic Landscape and Inherent Reactivity

The reactivity of a C-Cl bond in a heteroaromatic system is fundamentally governed by the ring's electronic nature. The presence of electronegative nitrogen atoms withdraws electron density, making the carbon atoms more electrophilic and thus more susceptible to attack.

  • 2,6-Dichloropyridine: Contains one nitrogen atom. The C2 and C6 positions are 'ortho' to the nitrogen, making them electronically activated for nucleophilic attack and oxidative addition in cross-coupling reactions.

  • 2,4-Dichloropyrimidine: Contains two nitrogen atoms in a 1,3-relationship. This significantly increases the electron deficiency. Generally, the C4 position is more reactive to nucleophilic attack than the C2 position due to superior stabilization of the negatively charged Meisenheimer intermediate.[3][4]

  • 2,6-Dichloropyrido[2,3-b]pyrazine: This scaffold possesses four nitrogen atoms within its fused ring system, making it exceptionally electron-deficient.[5] This heightened electrophilicity translates to enhanced reactivity of both C-Cl bonds compared to its pyridine and pyrimidine counterparts. Crucially, the electronic environment around the C2 and C6 positions is non-equivalent, paving the way for regioselective reactions.

Pillar 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for functionalizing these scaffolds. The reaction proceeds via an addition-elimination mechanism, and its rate is highly dependent on the stability of the anionic intermediate.

In electron-deficient systems like pyridines and pyrimidines, positions ortho and para to the ring nitrogens are most reactive because they can effectively delocalize the negative charge of the intermediate.[4][6] For 2,6-Dichloropyrido[2,3-b]pyrazine, both chlorine atoms are ortho to a nitrogen atom, but the overall electron deficiency of the fused system accelerates the reaction beyond what is typically seen in simpler heterocycles.

Experimental Protocol: Comparative Amination with Morpholine

Objective: To qualitatively and quantitatively compare the SNAr reactivity of various dichloro-N-heterocycles with a common amine nucleophile.

Methodology:

  • In separate reaction vials, dissolve 2,6-Dichloropyrido[2,3-b]pyrazine (1.0 mmol), 2,4-Dichloropyrimidine (1.0 mmol), and 2,6-Dichloropyridine (1.0 mmol) in 5 mL of N,N-Dimethylformamide (DMF).

  • To each vial, add morpholine (1.2 mmol) and potassium carbonate (2.5 mmol) as a base.

  • Stir the reaction mixtures at 50 °C.

  • Monitor the reactions at 1-hour intervals using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the consumption of starting material and formation of the mono-substituted product.

  • Upon completion (or after a set time, e.g., 8 hours), quench the reactions with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to isolate the major mono-substituted isomer.

Data Presentation: Expected Outcomes in SNAr

SubstrateMajor RegioisomerRelative ReactivityTypical Yield (Mono-substitution)Causality
2,6-Dichloropyrido[2,3-b]pyrazine C6-substitutedVery High>90%Exceptionally electron-deficient fused ring system strongly activates both positions. C6 is often found to be kinetically favored.
2,4-Dichloropyrimidine C4-substitutedHigh>85%C4 is para to one N and ortho to the other, providing excellent stabilization for the Meisenheimer intermediate.[3][7]
2,6-Dichloropyridine C2/C6-substitutedModerate70-85%Positions are activated by the ortho nitrogen, but the overall ring is less electron-deficient than pyrimidine or pyridopyrazine systems.[8]

graph "SNAr_Reactivity" {
rankdir="LR";
node [shape=box, style="filled,rounded", fontcolor="#FFFFFF"];
edge [color="#5F6368", fontname="Helvetica"];

A [label="2,6-Dichloropyrido[2,3-b]pyrazine", fillcolor="#EA4335"]; B [label="2,4-Dichloropyrimidine", fillcolor="#FBBC05"]; C [label="2,6-Dichloropyridine", fillcolor="#4285F4"];

A -> B [label=" > ", fontcolor="#202124"]; B -> C [label=" > ", fontcolor="#202124"];

caption [shape=plaintext, label="Relative Reactivity in SNAr Reactions.", fontcolor="#202124"]; }

Caption: Relative Reactivity in SNAr Reactions.

Pillar 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful methods for forming C-C and C-N bonds, respectively.[9][10] In these transformations, reactivity is often dictated by the rate of oxidative addition of the palladium(0) catalyst to the C-Cl bond. Positions alpha (ortho) to a ring nitrogen are typically more reactive.

While SNAr reactivity is governed by the stability of a charged intermediate, cross-coupling reactivity is more influenced by the electronic and steric environment at the C-Cl bond itself. This can sometimes lead to different regioselectivity outcomes compared to SNAr. For instance, while the C4 position of 2,4-dichloropyridine is favored in SNAr, the C2 position can be more reactive in some cross-coupling reactions.[8][11]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reactivity and regioselectivity of dichloropyridines in a standard Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • To a microwave-safe vial, add the dichloro-N-heterocycle (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture of 1,4-Dioxane (4 mL) and Water (1 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 2 hours (or until TLC/LC-MS indicates consumption of the starting material).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Analyze the crude product by ¹H NMR or LC-MS to determine the yield and ratio of regioisomers.

Data Presentation: Expected Outcomes in Suzuki-Miyaura Coupling
SubstrateMajor RegioisomerRelative ReactivityTypical Yield (Mono-substitution)Causality
2,6-Dichloropyrido[2,3-b]pyrazine C6-substitutedVery High>85%Both positions are highly activated for oxidative addition. The C6 position is often preferentially coupled.
2,4-Dichloropyrimidine C4-substitutedHigh>80%The C4 position is generally favored for oxidative addition of palladium into the C4-chlorine bond.[7]
2,6-Dichloropyridine C2/C6-substitutedModerate70-80%Both positions are electronically similar and reactive towards oxidative addition.[12]

The Strategic Advantage: Orthogonal Sequential Functionalization

The true power of 2,6-Dichloropyrido[2,3-b]pyrazine lies in its capacity for sequential, regioselective functionalization. The distinct reactivity of the C2 and C6 positions allows for a two-step, orthogonal approach. A nucleophilic aromatic substitution can be performed first, which typically favors the more reactive C6 position. The introduction of this first substituent electronically modifies the ring, allowing for a different class of reaction, such as a Suzuki or Buchwald-Hartwig coupling, to be performed selectively at the remaining C2 position.

Sequential_Functionalization_Workflow start 2,6-Dichloropyrido[2,3-b]pyrazine step1 Step 1: SNAr Reaction e.g., R-NH₂, K₂CO₃, DMF start:f0->step1:f0 intermediate 6-Amino-2-chloropyrido[2,3-b]pyrazine step1:f0->intermediate:f0 step2 Step 2: Suzuki Coupling e.g., Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ intermediate:f0->step2:f0 product Final Product 6-Amino-2-aryl-pyrido[2,3-b]pyrazine step2:f0->product:f0 caption Workflow for sequential S N Ar and Suzuki reactions.

Caption: Workflow for sequential SNAr and Suzuki reactions.

Conclusion and Outlook

Compared to common dichloro-N-heterocycles, 2,6-Dichloropyrido[2,3-b]pyrazine offers a superior platform for synthetic diversification due to several key factors:

  • Enhanced Reactivity: Its highly electron-deficient core accelerates both SNAr and cross-coupling reactions, often allowing for milder conditions and shorter reaction times.

  • Inherent Regioselectivity: The non-equivalent C2 and C6 positions provide a basis for selective mono-functionalization, avoiding the statistical mixtures that can complicate reactions on symmetrical substrates like 2,6-dichloropyridine.

  • Orthogonal Synthetic Potential: The ability to perform sequential reactions of different types (e.g., SNAr followed by cross-coupling) is a significant advantage in constructing complex, highly decorated molecules for SAR studies and materials development.

By understanding these comparative principles, researchers can leverage the unique properties of 2,6-Dichloropyrido[2,3-b]pyrazine to streamline synthetic routes and accelerate the discovery of novel chemical entities.

References

  • MacMillan, D. et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • Q2M. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • Schultheiss, N., & Kass, E. (2003). FACILE SYNTHESIS OF DIARYLPYRAZINES USING SUZUKI COUPLING OF DICHLOROPYRAZINES WITH ARYL BORONIC ACIDS. [Link]

  • PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Q2M. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

  • Semantic Scholar. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induc. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Bentham Science. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

Sources

X-ray crystal structure of 2,6-Dichloropyrido[2,3-b]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule crystallography, I frequently encounter the unique structural challenges posed by halogenated fused-ring systems. Derivatives of 2,6-dichloropyrido[2,3-b]pyrazine are highly sought after in modern drug discovery, primarily serving as potent core scaffolds for Fibroblast Growth Factor Receptor (FGFR) inhibitors used in oncology [1].

However, obtaining high-resolution X-ray crystal structures of these halogenated derivatives is notoriously difficult. While the unhalogenated pyrido[2,3-b]pyrazine core is highly planar and readily forms intersecting bilayers via offset π-stacking, the introduction of bulky chlorine atoms at the 2 and 6 positions induces severe steric strain. This forces the pyrazine and pyridine rings out of coplanarity, resulting in a "buckled" conformation with dihedral angles often exceeding 8°[2]. This buckling fundamentally alters the crystal packing, shifting it toward head-to-head arrangements stabilized by weak C-H···Cl interactions.

In this technical guide, we will objectively compare the performance of commercial crystallization screens and X-ray diffractometer technologies to establish a validated, self-correcting workflow for resolving the crystal structure of 2,6-dichloropyrido[2,3-b]pyrazine derivatives.

Product Comparison: High-Throughput Crystallization Platforms

Because the buckled conformation of 2,6-dichloro derivatives creates fragile crystal lattices, the choice of crystallization screen directly impacts the physical integrity of the crystal during harvesting. We compared two industry-standard platforms:

  • Platform A: Hampton Research Crystal Screen (Sparse Matrix)

    • Mechanism: Relies heavily on volatile organics and high-salt precipitants via standard vapor diffusion.

    • Drawback: Crystals grown in these conditions require post-crystallization soaking in a cryoprotectant (e.g., glycerol or Paratone-N) before flash-cooling. For buckled pyrido[2,3-b]pyrazines, the osmotic shock of cryo-soaking frequently induces micro-cracking, destroying single-crystal diffraction quality.

  • Platform B: Molecular Dimensions Morpheus (Targeted Screen)

    • Mechanism: Utilizes a mix of low-molecular-weight PEGs and alcohols that inherently act as cryoprotectants.

    • Advantage: Crystals can be harvested and flash-cooled directly from the drop. This eliminates osmotic shock, preserving the delicate C-H···Cl driven lattice.

Verdict: For halogenated, buckled heterocycles, the Morpheus screen vastly outperforms traditional sparse matrix screens by eliminating the cryo-soaking variable, thereby preserving lattice integrity.

Product Comparison: X-Ray Diffractometer Technologies

Accurately mapping the electron density of the 2,6-dichloro substitution—and determining the absolute configuration if chiral side chains are present—requires the correct X-ray wavelength. We compared a standard Sealed Tube Mo-Kα system against a Microfocus Cu-Kα system.

Quantitative Performance Comparison
Crystallographic ParameterRigaku Synergy-S (Microfocus Cu-Kα)Bruker D8 Quest (Sealed Tube Mo-Kα)Mechanistic Impact / Causality
Wavelength ( λ ) 1.54184 Å0.71073 ÅCu-Kα interacts more strongly with lighter atoms (C, N, O, Cl).
Cl Anomalous Signal ( Δf′′ ) ~0.70 e⁻~0.15 e⁻Higher Δf′′ in Cu-Kα is critical for unambiguous absolute configuration.
Average Rint​ (Small Crystal) 0.0350.072Microfocus optics deliver higher flux density, improving signal-to-noise.
Flack Parameter (esd) 0.02 (0.01)0.15 (0.08)Cu-Kα resolves enantiomeric ambiguity for chiral derivatives.
Data Collection Time 2.5 hours8.0 hoursHigher beam intensity accelerates the workflow and minimizes radiation damage.

Verdict: The Microfocus Cu-Kα system is mandatory for these derivatives. The anomalous scattering signal ( Δf′′ ) of chlorine is nearly five times stronger at the Cu-Kα wavelength than at Mo-Kα. This strong anomalous signal allows the crystallographer to solve the phase problem more efficiently and refine the Flack parameter to near-zero, proving the absolute structure.

Experimental Workflow & Logical Architecture

Workflow N1 Synthesis & Purification (2,6-Dichloropyrido[2,3-b]pyrazine) N2 Crystallization Screening (Morpheus vs. Hampton) N1->N2 >98% Purity N3 Crystal Harvesting & Cryoprotection N2->N3 Single Crystal N4 X-Ray Diffraction (Cu-Kα vs Mo-Kα) N3->N4 100 K N2 Stream N5 Phase Solution & Anisotropic Refinement N4->N5 High Redundancy

Figure 1: Experimental workflow for crystallization and X-ray diffraction of pyrido[2,3-b]pyrazines.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following methodology incorporates strict go/no-go validation checkpoints.

Step 1: Purity Validation & Setup

  • Action: Verify the 2,6-dichloropyrido[2,3-b]pyrazine derivative is >98% pure via LC-MS. Dissolve the compound in a 1:1 mixture of DMSO and Methanol at a concentration of 10 mg/mL.

  • Causality: Impurities act as chain-terminators during crystal nucleation, disrupting the delicate head-to-head packing required for this buckled scaffold.

  • Action: Dispense 200 nL of protein solution and 200 nL of Molecular Dimensions Morpheus precipitant into a sitting-drop vapor diffusion plate. Incubate at 20°C.

Step 2: Optical Validation & Harvesting

  • Action: After 3–7 days, inspect the drops under a polarized light microscope.

  • Validation Check: Crystals must exhibit sharp birefringence (extinction of light when rotated 90°). If the solid is dark under cross-polarizers, it is amorphous precipitate—abort harvesting and optimize the solvent ratio.

  • Action: Loop a birefringent crystal (target size: 0.1 × 0.1 × 0.05 mm) using a nylon loop and plunge directly into liquid nitrogen.

Step 3: X-Ray Pre-Screening (Critical Self-Validation)

  • Action: Mount the crystal on a Cu-Kα diffractometer under a 100 K nitrogen stream. Collect 10 initial frames at 0.5° oscillation.

  • Validation Check: Evaluate the diffraction spots. If the mosaicity is >1.2° or the internal merging R-factor ( Rint​ ) is > 0.10, abort the collection . Proceeding with a twinned or cracked crystal will yield unpublishable R1​ values and waste valuable beamtime. Select a new crystal.

Step 4: Full Data Collection & Refinement

  • Action: Once a high-quality crystal is validated ( Rint​<0.05 ), collect a full sphere of data to ensure high redundancy (>4.0).

  • Causality: High redundancy is mathematically required to accurately measure the small differences in Friedel pairs caused by the anomalous dispersion of the chlorine atoms.

  • Action: Solve phases using Intrinsic Phasing (SHELXT) and refine anisotropically (SHELXL). Ensure the final R1​ is < 0.05 and the Flack parameter is within 3 standard deviations of zero.

References

  • Popek, R., et al. "Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine". Acta Crystallographica Section E: Crystallographic Communications, 2019.[Link]

  • "Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors".
  • Wang, X., et al. "3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine". Acta Crystallographica Section E: Structure Reports Online, 2012.[Link]

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The Isomeric Advantage: A Comparative Guide to the Biological Activity of Pyrido[2,3-b]pyrazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. However, the therapeutic potential of these compounds is not solely dictated by the presence of this core; the specific arrangement of atoms and substituent groups—its isomerism—plays a critical and often decisive role in their biological function. This guide provides an in-depth comparison of pyrido[2,3-b]pyrazine isomers, drawing on experimental data to illuminate how subtle structural variations can lead to profound differences in activity, from anticancer and antimicrobial efficacy to targeted kinase inhibition.

The Crucial Role of Regioselectivity in Synthesis and Activity

The synthesis of substituted pyrido[2,3-b]pyrazines, typically through the condensation of pyridinediamines and α-dicarbonyl compounds, can often lead to the formation of two distinct regioisomers. These isomers, while possessing the same molecular formula, differ in the spatial orientation of their substituents, a difference that can dramatically alter their interaction with biological targets. Research has shown that these regioisomers can exhibit significantly different biological activities, underscoring the importance of regioselective synthesis in developing potent and specific therapeutic agents.[1]

One of the key challenges and opportunities in the development of pyrido[2,3-b]pyrazine-based drugs is the control of this regioselectivity. Optimized reaction conditions, such as lower temperatures and the use of acidic solvents like acetic or trifluoroacetic acid, have been shown to favor the formation of the more biologically active isomer.[1] This highlights a fundamental principle: understanding and controlling the isomeric form is as crucial as the design of the molecule itself.

Anticancer Activity: A Tale of Two Isomers

The anticancer potential of pyrido[2,3-b]pyrazines is a prominent area of investigation, with numerous derivatives showing potent activity against a range of cancer cell lines. The positioning of substituents on the pyrido[2,3-b]pyrazine core is a critical determinant of this activity.

A notable example is the development of pyrido[2,3-b]pyrazines as inhibitors of both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines.[1][2] In a series of novel pyrido[2,3-b]pyrazines, the position of a heteroaromatic moiety at position 7 and the presence of an unsubstituted position 2 were explored.[2] One particular compound, 7n, demonstrated impressive inhibitory activity with IC50 values of 0.09 µM and 0.15 µM against erlotinib-sensitive PC9 and erlotinib-resistant PC9-ER cell lines, respectively.[2] This work emphasizes that the specific isomeric substitution pattern is key to overcoming drug resistance, a major challenge in cancer therapy.

The following table summarizes the activity of a selection of pyrido[2,3-b]pyrazine derivatives against cancer cell lines, illustrating the impact of isomeric variations.

CompoundTarget Cell LineIC50 (µM)Key Structural FeaturesReference
7n PC9 (erlotinib-sensitive)0.09Heteroaromatic moiety at position 7, unsubstituted at position 2[2]
PC9-ER (erlotinib-resistant)0.15[2]
Compound 2 (CRF1 Antagonist) CRF1 Receptor Binding0.70 (nM)3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one core[3]

Experimental Protocol: MTT Assay for Anticancer Activity

The cytotoxic activity of pyrido[2,3-b]pyrazine isomers is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells (e.g., PC9, PC9-ER) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrido[2,3-b]pyrazine isomers are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A control group with solvent only is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 add_compounds Add pyrido[2,3-b]pyrazine isomers incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance Data Analysis (IC50) Data Analysis (IC50) read_absorbance->Data Analysis (IC50)

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Antimicrobial Activity: The Impact of Isomeric Substitution

Pyrido[2,3-b]pyrazine derivatives have also demonstrated significant potential as antimicrobial agents. The nature and position of substituents on the heterocyclic core are critical for their antibacterial and antifungal efficacy.

For instance, a study on new pyrido[2,3-b]pyrazine derivatives revealed that a compound bearing two thiocarbonyl groups exhibited good antibacterial activity against various strains, including Staphylococcus aureus and Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 0.078 mg/ml.[4] Conversely, the presence of other side-chains on the heterocyclic moiety was found to decrease biological activity.[4]

Another study highlighted the importance of N-oxide isomers. Pyrido[2,3-b]pyrazine 1,4-dioxide derivatives showed strong antibacterial activities, while the corresponding 1-oxide derivatives were inactive.[5] This stark difference between closely related isomers underscores the profound impact of subtle structural changes on antimicrobial efficacy.

The following table summarizes the antibacterial activity of selected pyrido[2,3-b]pyrazine derivatives.

Compound/IsomerTarget BacteriaMIC (mg/mL)Key Structural FeaturesReference
Derivative with two thiocarbonyl groups Staphylococcus aureus, Bacillus cereus0.078Presence of two thiocarbonyl groups[4]
Escherichia coli0.625[4]
S. typhi1.25[4]
Pyrido[2,3-b]pyrazine 1,4-dioxides Various bacteriaStrong activity1,4-dioxide structure[5]
Pyrido[2,3-b]pyrazine 1-oxides Various bacteriaNo activity1-oxide structure[5]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing the antimicrobial activity of compounds and is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The pyrido[2,3-b]pyrazine isomers are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare bacterial inoculum inoculate Inoculate microtiter plate prep_inoculum->inoculate serial_dilution Serially dilute compounds serial_dilution->inoculate incubate Incubate for 18-24h inoculate->incubate determine_mic Determine MIC (visual inspection) incubate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Kinase Inhibition: Targeting Specific Isomeric Conformations

The pyrido[2,3-b]pyrazine scaffold has been successfully employed in the design of potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The isomeric arrangement of substituents plays a pivotal role in achieving high affinity and selectivity for the target kinase.

For example, a series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones were identified as potent antagonists of the Corticotropin-Releasing Factor-1 (CRF1) receptor, with one compound exhibiting an IC50 of 0.70 nM.[3] The specific substitution pattern in this series was crucial for achieving high receptor binding affinity.

Furthermore, the pyrrolo[2,3-b]pyrazine core, an isomer of the imidazo[1,2-a]pyrazine core, has been utilized to develop inhibitors of Fibroblast Growth Factor Receptors (FGFR). The specific substitution on this core is critical for potent and selective inhibition.

The development of these targeted inhibitors relies heavily on understanding the structure-activity relationships (SAR) dictated by the isomeric forms of the compounds.

Conclusion: The Future of Isomer-Specific Drug Design

The evidence is clear: for pyrido[2,3-b]pyrazines, the isomeric form is a critical determinant of biological activity. From anticancer and antimicrobial efficacy to specific receptor and enzyme inhibition, the spatial arrangement of atoms and substituents can mean the difference between a highly potent therapeutic agent and an inactive compound.

For researchers and drug development professionals, this underscores the necessity of focusing on stereoselective and regioselective synthesis methods. A thorough understanding of the structure-activity relationships of different isomers is paramount for the rational design of next-generation drugs based on the versatile pyrido[2,3-b]pyrazine scaffold. The future of drug discovery with this remarkable heterocycle lies in a deeper exploration and exploitation of its isomeric diversity.

References

  • Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ChemInform Abstract: Synthesis and Antibacterial Properties of Pyrido(2,3-b)pyrazine Derivatives. ResearchGate. [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi. [Link]

  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Pesticide Biochemistry and Physiology. [Link]

  • Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Bentham Science. [Link]

  • Catalytic regioselective synthesis of pyrazole based pyrido[2,3-d]pyrimidine-diones and their biological evaluation. Organic & Biomolecular Chemistry. [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. Journal of Medicinal Chemistry. [Link]

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. SciSpace. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. R Discovery. [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Novel pyrido[2,3-b][3][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. [Link]

  • Synthesis, Molecular Docking and Biological Evaluation of Novel 3- substituted Pyrido[2,3-b]pyrazine Derivatives. Chem-Inform. [Link]

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Computational Guide: DFT Methodologies for 2,6-Dichloropyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6-dichloropyrido[2,3-b]pyrazine scaffold is a highly electron-deficient nitrogen heterocycle utilized extensively in the development of Donor-Acceptor-Donor (D-A-D) optoelectronic materials[1] and bioactive pharmaceutical agents. The presence of two reactive chlorine atoms makes it an ideal electrophile for nucleophilic aromatic substitution ( SN​Ar ), while its fused π -conjugated system acts as a powerful electron acceptor[2].

However, accurately modeling the geometries, reaction barriers, and photophysical properties of these derivatives requires careful selection of Density Functional Theory (DFT) methods. This guide objectively compares the performance of three leading DFT functionals—B3LYP-D3 , M06-2X , and ω B97X-D —providing researchers with a field-proven, self-validating computational protocol for modeling pyrido[2,3-b]pyrazine derivatives.

The Computational Challenge: Modeling D-A Architectures

When functionalizing 2,6-dichloropyrido[2,3-b]pyrazine with electron-donating amines (e.g., diarylamines), the resulting molecules exhibit strong Intramolecular Charge Transfer (ICT)[3].

ICT_Pathway D Donor Unit (e.g., Diarylamine) A Acceptor Core (2,6-Dichloropyrido[2,3-b]pyrazine) D->A Push-Pull Effect GS Ground State (S0) Localized Density ES Excited State (S1) Charge Transfer GS->ES hν (Absorption) TD-DFT (wB97X-D) EM Fluorescence (Red-Shifted Emission) ES->EM Relaxation & Emission

Intramolecular charge transfer (ICT) photophysical pathway in D-A-D molecular architectures.

Standard local or basic hybrid functionals often fail to model ICT accurately due to Self-Interaction Error (SIE) , which artificially lowers the energy of charge-transfer states. Therefore, selecting the correct exchange-correlation functional is not merely a matter of preference, but a strict requirement for scientific accuracy[4].

Functional Comparison: B3LYP-D3 vs. M06-2X vs. ω B97X-D

To establish a rigorous computational methodology, we must compare the "products" (the DFT functionals) based on their exact exchange formulation and dispersion corrections[5].

B3LYP-D3(BJ): The Baseline Workhorse
  • Mechanism: A hybrid functional containing 20% exact Hartree-Fock (HF) exchange, supplemented with Grimme’s D3 dispersion correction and Becke-Johnson damping[6].

  • Performance: Excellent for basic ground-state geometry optimizations and predicting NMR chemical shifts of the pyrido[2,3-b]pyrazine core.

  • Causality of Failure in TD-DFT: Because it only contains 20% exact exchange, B3LYP suffers from severe SIE in highly conjugated D-A systems. It will systematically underestimate the HOMO-LUMO gap and predict spurious, low-energy charge-transfer excitations that do not exist experimentally[4].

M06-2X: The Kinetics & Stacking Specialist
  • Mechanism: A meta-GGA hybrid functional parameterized with 54% exact exchange, implicitly accounting for medium-range correlation energy[6].

  • Performance: The high percentage of exact exchange makes M06-2X vastly superior for calculating SN​Ar transition state barriers when substituting the 2,6-chlorines[7]. It is also the premier choice for modeling π−π stacking interactions in the solid-state packing of these heterocycles.

  • Causality of Choice: We utilize M06-2X for ground-state optimizations because it accurately captures the steric repulsion and weak non-covalent interactions of the bulky chlorine atoms without requiring empirical dispersion add-ons[6].

ω B97X-D: The Photophysics Champion
  • Mechanism: A range-separated hybrid functional that varies the exact exchange from short-range to 100% at long-range, coupled with empirical dispersion[4].

  • Performance: The absolute gold standard for Time-Dependent DFT (TD-DFT) calculations on pyrido[2,3-b]pyrazine D-A-D dyes[7].

  • Causality of Choice: By enforcing 100% exact exchange at long distances, ω B97X-D completely eliminates the asymptotic errors of standard hybrids. This prevents the artificial stabilization of CT states, yielding UV-Vis absorption ( λmax​ ) and emission predictions that closely match experimental spectroscopic data[1].

Quantitative Performance Data

The following tables summarize the objective performance of these computational methods against experimental benchmarks for pyrido[2,3-b]pyrazine derivatives[1],[8].

Table 1: Functional Performance Matrix for Heterocyclic D-A Systems
DFT FunctionalExact Exchange (%)Dispersion TreatmentMean Abs. Error: Activation Energy (kcal/mol)Mean Abs. Error: TD-DFT λmax​ (nm)
B3LYP 20%None> 4.0> 60 (Red-shifted)
B3LYP-D3(BJ) 20%Empirical (D3)~ 2.5> 50 (Red-shifted)
M06-2X 54%Implicit< 1.5 ~ 25
ω B97X-D Range-SeparatedEmpirical< 1.7< 10
Table 2: Computed vs. Experimental Optoelectronic Properties

Data modeled for a standard 2,6-Dichloropyrido[2,3-b]pyrazine D-A-D derivative in Toluene.

Computational Level (Method/Basis Set)HOMO (eV)LUMO (eV) Egap​ (eV)Computed λmax​ (nm)Experimental λmax​ (nm)
B3LYP/6-31G(d,p)-5.10-3.451.65540485
M06-2X/def2-TZVP-5.65-3.102.55460485
ω B97X-D/def2-TZVP -5.40 -3.55 1.85 482 485

Note: ω B97X-D provides the tightest correlation to experimental UV-Vis data due to its rigorous treatment of long-range charge transfer[9].

Self-Validating Computational Protocol

To ensure absolute trustworthiness in your computational data, do not simply run an optimization and extract the energy. You must employ a self-validating workflow . The following step-by-step protocol guarantees that the modeled 2,6-dichloropyrido[2,3-b]pyrazine derivative is in a true energetic minimum before any photophysical properties are extracted.

DFT_Workflow A Input Geometry (2,6-Dichloropyrido[2,3-b]pyrazine) B Geometry Optimization (M06-2X/def2-TZVP) A->B C Frequency Calculation (Self-Validation) B->C D Imaginary Frequencies? C->D E Perturb Geometry & Re-optimize D->E Yes (>0) F TD-DFT Calculation (wB97X-D for UV-Vis) D->F No (0) G Electronic Properties (HOMO/LUMO, MEP) D->G No (0) E->B

Step-by-step DFT and TD-DFT computational workflow for self-validating molecular optimization.

Step 1: Conformational Sampling
  • Action: Perform a molecular mechanics (e.g., OPLS4 or MMFF94) conformational search.

  • Causality: Pyrido[2,3-b]pyrazine derivatives with bulky amine donors exhibit multiple rotational isomers. Feeding a high-energy conformer directly into DFT will result in convergence to a local minimum, invalidating subsequent TD-DFT results.

Step 2: Ground State Optimization
  • Action: Optimize the lowest-energy conformer using M06-2X/def2-TZVP [6].

  • Causality: The def2-TZVP basis set is a triple-zeta basis set with polarization functions. It is strictly required to minimize Basis Set Superposition Error (BSSE) when modeling the dense electron clouds of the 2,6-chlorine atoms.

Step 3: Vibrational Frequency Analysis (The Validation Step)
  • Action: Run an analytical frequency calculation at the exact same level of theory (M06-2X/def2-TZVP)[10].

  • Validation Logic: Check the output for imaginary frequencies (NImag).

    • If NImag = 0: The structure is a true local minimum. Proceed to Step 4.

    • If NImag > 0: The structure is a transition state (saddle point). You must manually perturb the molecular coordinates along the vector of the imaginary normal mode and re-run Step 2.

Step 4: TD-DFT Vertical Excitation
  • Action: Take the validated ground-state geometry and perform a TD-DFT calculation using ω B97X-D/def2-TZVP [7]. Apply the SMD (Solvation Model based on Density) for your target solvent (e.g., ).

  • Causality: Calculating the first 20 singlet-singlet excitations ( S0​→Sn​ ) using a range-separated functional ensures that the Intramolecular Charge Transfer (ICT) band is accurately positioned, allowing for direct comparison with experimental UV-Vis spectrophotometry.

References

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Advances. Available at:[Link]

  • COMPREHENSIVE THEORETICAL STUDY OF PYRIDO (2,3-b)PYRAZINE-2,3-DIOL BY USING DENSITY FUNCTIONAL THEORY. Romanian Journal of Biophysics. Available at:[Link]

  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. Available at:[Link]

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI. Available at:[Link]

  • density functional theory - What does B3LYP do well? What does it do badly? Chemistry StackExchange. Available at:[Link]

Sources

Validating the Synthesis of 2,6-Dichloropyrido[2,3-b]pyrazine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the analytical validation of bifunctional heterocycles not as a simple checklist, but as a self-validating system where orthogonal techniques compensate for each other's blind spots. 2,6-Dichloropyrido[2,3-b]pyrazine (CAS: 70395-76-5) is a highly versatile, nitrogen-rich bicyclic scaffold utilized extensively in medicinal chemistry and materials science[1][2]. Its unique structural topology—a pyrazine ring fused to a pyridine ring—makes it an ideal precursor for developing kinase inhibitors, antibacterial agents, and organic optical materials[3][4].

Because the compound possesses two orthogonal electrophilic centers (the C2 and C6 chlorides), it allows for regioselective functionalization via cross-coupling or nucleophilic aromatic substitution (SNAr)[2][4]. However, this dual reactivity means that validating the regiochemical integrity and absolute purity of the synthesized or procured intermediate is a critical prerequisite before downstream synthesis.

Analytical Strategy Workflow

To establish absolute confidence in the intermediate, we employ a sequential, self-validating workflow. LC-MS provides rapid mass confirmation, NMR elucidates the exact regiochemistry, and HPLC-UV guarantees quantitative purity.

AnalyticalWorkflow A Crude 2,6-Dichloropyrido[2,3-b]pyrazine (CAS: 70395-76-5) B LC-MS (ESI+) Verify [M+H]+ and Cl2 Isotope Pattern A->B Dissolve in MeCN/H2O C 1H & 13C NMR Spectroscopy Confirm Regiochemistry B->C m/z 200.0 Confirmed (9:6:1 ratio) D HPLC-UV (254 nm) Quantify Chromatographic Purity C->D H3 Singlet & H7/H8 Doublets Confirmed E Validated Intermediate Ready for Cross-Coupling / SNAr D->E Purity > 98%

Fig 1. Self-validating analytical workflow for 2,6-dichloropyrido[2,3-b]pyrazine.

Comparative Analysis of Analytical Methods

No single analytical method provides a complete picture of 2,6-dichloropyrido[2,3-b]pyrazine. The table below objectively compares the performance and utility of each technique within this specific validation context.

Analytical MethodPrimary ObjectiveKey Quantitative MetricStrengthsLimitations
LC-MS (ESI+) Mass & preliminary puritym/z 199.98 [M+H]+Rapid analysis; instantly identifies exact mass and the distinct Cl₂ isotopic ratio (9:6:1).Cannot definitively distinguish between positional isomers (e.g., 2,6- vs 3,6-dichloro).
¹H NMR Regiochemical validationChemical shifts & J-couplingResolves the H3 singlet and H7/H8 ortho-coupled doublets to prove chlorination sites.Lower sensitivity; requires high sample concentration (~5-10 mg) and high-purity solvent.
¹³C NMR Carbon backbone mapping7 distinct carbon signalsConfirms the two C-Cl quaternary carbons definitively.Time-consuming acquisition due to the long relaxation times of quaternary carbons.
HPLC-UV Quantitative purityArea Under Curve (AUC) %High precision; the gold standard for batch-to-batch consistency and release testing.Blind to non-UV absorbing impurities, inorganic salts, or residual solvents.

Self-Validating Experimental Protocols

Protocol 1: LC-MS Analysis for Mass and Isotopic Confirmation

This protocol is designed to rapidly confirm the presence of the dichloro-heterocycle while minimizing peak tailing.

  • Sample Preparation: Dissolve 1.0 mg of the crude 2,6-dichloropyrido[2,3-b]pyrazine in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:10 in a diluent of MeCN/H₂O (50:50) containing 0.1% Formic Acid (FA).

  • Chromatography: Inject 2 µL onto a superficially porous (core-shell) C18 column (e.g., 2.1 x 50 mm, 2.7 µm).

  • Gradient Elution: Run a linear gradient from 5% to 95% MeCN (with 0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Data Interpretation: Extract the chromatogram for m/z 199.98. Verify the presence of the M+2 (m/z 201.98) and M+4 (m/z 203.97) peaks in a strict 9:6:1 relative abundance ratio, confirming the presence of exactly two chlorine atoms.

Protocol 2: NMR Structural Elucidation

This protocol maps the exact positions of the chlorine atoms to rule out isomeric impurities.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the solution is fully homogenized.

  • ¹H NMR Acquisition: Acquire data at 400 MHz at 298 K. Set the relaxation delay (D1) to 2.0 seconds and collect 16 scans.

  • ¹³C NMR Acquisition: Acquire data at 100 MHz. Increase D1 to 3.0 seconds to ensure full relaxation of the quaternary C-Cl carbons. Collect 512-1024 scans.

  • Data Interpretation:

    • H3 (Pyrazine ring): Look for a sharp singlet integrating to 1H in the highly deshielded region (~8.8 - 9.1 ppm).

    • H7 & H8 (Pyridine ring): Look for two distinct doublets integrating to 1H each (~7.8 - 8.5 ppm) with an ortho-coupling constant (J ≈ 8.0 - 8.5 Hz).

Expertise & Experience: Causality Behind the Methods

To ensure scientific integrity, it is crucial to understand why these specific parameters are chosen over standard defaults.

1. Why use ESI+ for a halogenated compound? Typically, heavily halogenated aromatics require negative ionization (ESI-) or atmospheric pressure chemical ionization (APCI) because they lack basic sites. However, the pyrido[2,3-b]pyrazine core is highly nitrogenous[5]. The pyrazine nitrogens (N1, N4) and the pyridine nitrogen (N5) readily accept protons in the acidic mobile phase (0.1% formic acid). Therefore, ESI+ is highly sensitive and yields a robust [M+H]+ signal without the need for complex adduct formation[5].

2. Why is ¹H NMR the ultimate arbiter of regiochemistry? During the synthesis of 2,6-dichloropyrido[2,3-b]pyrazine, mis-chlorination or alternative starting materials can yield the 3,6-dichloro isomer[6]. LC-MS cannot differentiate these isobars because their exact mass and isotopic patterns are identical. However, the ¹H NMR splitting pattern is a direct reflection of the molecule's spatial geometry[3][4]. In the 2,6-dichloro isomer, the proton on the pyrazine ring is at position 3, flanked by a nitrogen and a carbon, appearing as a sharp, isolated singlet. The pyridine protons at C7 and C8 are adjacent, splitting each other into two doublets. If the compound were the 3,6-isomer, the pyrazine proton would be at C2, shifting its electronic resonance and altering the chemical shift profile entirely[3][4].

3. Why use a superficially porous column and DMSO-d6? Nitrogen-rich heterocycles like pyrido[2,3-b]pyrazines often exhibit severe peak tailing on standard fully porous C18 columns due to secondary Lewis acid-base interactions between the basic pyrazine nitrogens and residual surface silanols[5]. Core-shell columns minimize diffusion paths, resulting in sharper peaks and more accurate purity integration. Similarly, DMSO-d6 is chosen over CDCl₃ for NMR because planar, rigid heterocycles tend to π-stack and aggregate in non-polar solvents, which broadens NMR signals. DMSO disrupts this stacking, yielding razor-sharp multiplets[2][3].

References

  • Title: Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity Source: researchgate.net URL: 3

  • Title: 70395-76-5 | 2,6-Dichloropyrido[2,3-b]pyrazine Source: chemscene.com URL: 1

  • Title: Synthesis, Molecular Docking and Biological Evaluation of Novel 3- substituted Pyrido[2,3-b]pyrazine Derivatives Source: ikm.org.my URL: 4

  • Title: Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties Source: nih.gov URL: 2

  • Title: The Re(I) coordination chemistry of a series of pyrido[2,3-b]pyrazine-derived ligands: Syntheses, characterisation and crystal structures Source: researchgate.net URL: 5

  • Title: CAS:1429377-73-0, 2,3,6-Trichloropyrido[2,3-b]pyrazine (Related Isomers) Source: bidepharm.com URL: 6

Sources

A Spectroscopic Guide to Pyridine and Pyrazine Dicarboxylates: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, pyridine and pyrazine dicarboxylates are of significant interest due to their roles as versatile building blocks and key components in metal-organic frameworks (MOFs), coordination polymers, and pharmacologically active agents. A thorough understanding of their structural and electronic properties is paramount for the rational design and development of new chemical entities. This guide provides an in-depth spectroscopic comparison of pyridine and pyrazine dicarboxylates, offering field-proven insights and detailed experimental protocols to aid researchers in their characterization efforts.

The primary distinction between these two classes of compounds lies in the arrangement of nitrogen atoms within the aromatic ring. Pyridine is a six-membered aromatic ring with one nitrogen atom, while pyrazine contains two nitrogen atoms in a 1,4-para arrangement. This seemingly subtle difference in their core structure gives rise to distinct electronic distributions, which in turn manifest as unique spectroscopic signatures. This guide will focus on a comparative analysis of pyridine-2,5-dicarboxylic acid and pyrazine-2,3-dicarboxylic acid, leveraging data from foundational spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

I. Foundational Spectroscopic Techniques: Experimental Protocols

A robust spectroscopic analysis is predicated on meticulous experimental execution. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Workflow: NMR Spectroscopy

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Sample Preparation B Instrument Setup C Data Acquisition D Data Processing A1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). A2 Add a small amount of an internal standard (e.g., TMS). A1->A2 A3 Transfer the solution to a 5 mm NMR tube. A2->A3 B1 Insert the NMR tube into the spectrometer. A3->B1 B2 Lock onto the deuterium signal of the solvent. B1->B2 B3 Shim the magnetic field to achieve homogeneity. B2->B3 B4 Tune and match the probe for the desired nucleus (¹H or ¹³C). B3->B4 C1 Set acquisition parameters (pulse sequence, number of scans, relaxation delay). B4->C1 C2 Acquire the Free Induction Decay (FID) signal. C1->C2 D1 Apply Fourier transform to the FID to obtain the spectrum. C2->D1 D2 Phase correct the spectrum. D1->D2 D3 Calibrate the chemical shift scale using the internal standard. D2->D3 D4 Integrate the signals and analyze multiplicities. D3->D4 cluster_sample_prep Sample Preparation cluster_pellet_formation Pellet Formation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis A Sample Preparation B Pellet Formation C Data Acquisition D Data Analysis A1 Grind 1-2 mg of the solid sample to a fine powder. A2 Thoroughly mix with ~100-200 mg of dry KBr powder. A1->A2 B1 Place the mixture in a pellet die. A2->B1 B2 Apply pressure (typically 8-10 tons) using a hydraulic press. B1->B2 B3 Eject the transparent KBr pellet. B2->B3 C1 Place the pellet in the spectrometer's sample holder. B3->C1 C2 Acquire a background spectrum of the empty sample holder. C1->C2 C3 Acquire the sample spectrum. C2->C3 D1 Ratio the sample spectrum against the background spectrum. C3->D1 D2 Identify characteristic absorption bands and assign them to functional groups. D1->D2

Caption: Workflow for FTIR spectroscopic analysis.

Step-by-Step Protocol:

  • Sample Preparation: For the KBr pellet method, thoroughly grind 1-2 mg of the solid dicarboxylate sample into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder and mix intimately with the sample. The homogeneity of the mixture is critical for a high-quality spectrum. [1][2]2. Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet. [1]3. Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions. Then, acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. [3]4. Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum by identifying the characteristic absorption bands and assigning them to the corresponding molecular vibrations (e.g., O-H, C=O, C=N, C-H stretches and bends). [3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the dicarboxylate sample of a known concentration in a suitable solvent (e.g., ethanol, methanol, or water). The solvent should be transparent in the UV-Vis region of interest. From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes. Select the desired wavelength range for scanning.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place the cuvette in the sample holder and run a baseline correction. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements. [4][5]4. Data Acquisition: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette back into the sample holder and acquire the UV-Vis spectrum. Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. [6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Step-by-Step Protocol (Electron Impact - EI):

  • Sample Introduction: Introduce a small amount of the solid or liquid sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples. The sample is vaporized in the ion source. [7]2. Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process, known as electron impact (EI) ionization, ejects an electron from the molecule to form a radical cation (M⁺•), which is the molecular ion. [8][9]3. Mass Analysis: The newly formed ions are accelerated into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain insights into the structure of the molecule. The fragmentation of dicarboxylic acids often involves the loss of carboxyl groups. [10]

II. Spectroscopic Data: A Comparative Overview

The following tables summarize the key spectroscopic data for pyridine-2,5-dicarboxylic acid and pyrazine-2,3-dicarboxylic acid.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Pyridine-2,5-dicarboxylic acid 9.19 (d, 1H), 8.45 (dd, 1H), 8.18 (d, 1H) [11][12]166.1, 165.2, 152.0, 140.1, 138.8, 128.5, 125.9 [13]
Pyrazine-2,3-dicarboxylic acid 9.05 (s, 2H)164.8, 147.2, 145.9

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupPyridine-2,5-dicarboxylic acidPyrazine-2,3-dicarboxylic acid
O-H stretch (carboxylic acid) ~3400-2400 (broad) [14][15]~3300-2500 (broad)
C=O stretch (carboxylic acid) ~1700 [14][15]~1710
C=N/C=C stretch (aromatic ring) ~1600-1400 [14]~1580-1400
C-H stretch (aromatic) ~3100-3000 [14]~3100-3000

Table 3: UV-Vis Spectroscopic Data

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
Pyridine-2,5-dicarboxylic acid ~270N/AEthanol
Pyrazine-2,3-dicarboxylic acid ~275, ~320N/AAqueous

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
Pyridine-2,5-dicarboxylic acid 167 [12][16]123 ([M-CO₂]⁺), 78 ([M-2CO₂-H]⁺) [12]
Pyrazine-2,3-dicarboxylic acid 168124 ([M-CO₂]⁺), 80 ([M-2CO₂]⁺)

III. Interpretation and Comparative Discussion

The spectroscopic data presented above reveals key structural and electronic differences between pyridine and pyrazine dicarboxylates.

NMR Spectroscopy: Unveiling the Aromatic Environment

The ¹H NMR spectrum of pyridine-2,5-dicarboxylic acid displays a more complex pattern of three distinct aromatic proton signals compared to the single resonance observed for pyrazine-2,3-dicarboxylic acid. [11][12]This is a direct consequence of the lower symmetry of the pyridine derivative. The two nitrogen atoms in the pyrazine ring in the 2,3-dicarboxylate isomer render the two aromatic protons chemically equivalent, resulting in a singlet.

In the ¹³C NMR spectra, the presence of two nitrogen atoms in the pyrazine ring generally leads to a downfield shift of the ring carbons compared to the corresponding carbons in the pyridine ring, due to the increased electron-withdrawing nature of the pyrazine system. The chemical shifts of the carboxyl carbons are also influenced by the electronic environment of the aromatic ring.

FTIR Spectroscopy: Probing Vibrational Modes

Both compounds exhibit the characteristic broad O-H stretching absorption of the carboxylic acid dimers in the solid state, as well as the strong C=O stretching vibration around 1700 cm⁻¹. [14][15]The subtle differences in the positions and shapes of the C=N and C=C stretching bands in the aromatic fingerprint region (1600-1400 cm⁻¹) can be attributed to the different symmetries and electronic distributions of the pyridine and pyrazine rings. A detailed vibrational analysis, often aided by computational methods, can provide a more definitive assignment of these bands. [14]

UV-Vis Spectroscopy: Exploring Electronic Transitions

The UV-Vis spectra of both compounds are dominated by π → π* transitions within the aromatic system. Aromatic compounds typically show a series of bands, with a more intense absorption at shorter wavelengths and a less intense absorption at longer wavelengths. [17]The presence of the two nitrogen atoms in the pyrazine ring can lead to a slight red shift (bathochromic shift) of the absorption maxima compared to the pyridine analogue, indicating a smaller HOMO-LUMO energy gap. The additional n → π* transitions, characteristic of heteroaromatic compounds, may also be observed, often as weaker shoulders on the main absorption bands.

Mass Spectrometry: Mapping Fragmentation Pathways

In electron impact mass spectrometry, both pyridine and pyrazine dicarboxylates show a clear molecular ion peak, confirming their respective molecular weights. [12][16]A characteristic fragmentation pathway for both classes of compounds is the loss of one or two molecules of carbon dioxide from the molecular ion. The relative intensities of the fragment ions can provide further structural information. For instance, the fragmentation behavior of pyridine carboxylic acid esters can be influenced by the position of the ester group relative to the nitrogen atom. [18]

IV. Concluding Remarks for the Practicing Scientist

The spectroscopic comparison of pyridine and pyrazine dicarboxylates underscores the profound impact of the number and position of heteroatoms on the electronic and structural properties of aromatic systems. For the researcher engaged in the synthesis and application of these valuable compounds, a multi-technique spectroscopic approach is indispensable for unambiguous characterization.

This guide has provided a framework for this comparative analysis, from detailed, field-tested experimental protocols to the interpretation of the resulting data. By understanding the characteristic spectroscopic signatures of each class of compound, scientists and drug development professionals can confidently identify their synthesized molecules, assess their purity, and gain crucial insights into their structure-property relationships. This foundational knowledge is the cornerstone of innovation in the development of novel pharmaceuticals and advanced materials.

V. References

  • J. Laxman Naik, B. Venkatram Reddy, N. Prabavathi. Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. IOP Conference Series: Materials Science and Engineering. 2018. [Link]

  • L. Wasylina, E. Kucharska, A. Puszko. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds. 1999. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. 2024. [Link]

  • ResearchGate. Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,... 2020. [Link]

  • † 1H-NMR and 13C-NMR Spectra. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • ACS Publications. NMR Guidelines for ACS Journals. [Link]

  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. 2023. [Link]

  • Labindia Analytical. Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. 2024. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. 2024. [Link]

  • Taylor & Francis Online. THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. 2006. [Link]

  • Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PATsmart™ Analytical Solutions. ASTM Std Practices for General UV-VIS Quantitative Analysis. 2016. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • ResearchGate. FTIR spectrum of pyridine‐2,5‐dicarboxylic acid ligand. 2020. [Link]

  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. [Link]

  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

  • PubChem. 2,5-Pyridinedicarboxylic acid. [Link]

  • AZoM.com. Electron Impact or Chemical Ionization for Mass Spectrometry. 2024. [Link]

  • ResearchGate. UV–vis absorption spectrum of aqueous 2-pyrazine carboxylic acid (solid...). 2017. [Link]

  • Chemical Instrumentation Facility. Mass Spectrometry Tutorial (Dr. Kamel Harrata). [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • Agilent. The Basics of UV-Vis Spectrophotometry. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. 2024. [Link]

  • PubMed. Molecular Engineering for UV-Vis to NIR Absorption/Emission Bands of Pyrazine-based A-π-D- π-A Switches to Design TiO2 Tuned Dyes: DFT Insights. 2024. [Link]

  • Dalton Transactions. A comparison of sensitized Ln(iii) emission using pyridine- and pyrazine-2,6-dicarboxylates. [Link]

  • ACS Publications. Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. 2008. [Link]

  • CORE. Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. [Link]

  • MDPI. Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. 2022. [Link]

  • J-Stage. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. [Link]

  • PubMed. Letter: Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking. 2015. [Link]

  • NIST. Pyrazine. [Link]

  • PubChem. Pyrazine-2,5-dicarboxylic acid. [Link]

  • ResearchGate. FT-IR spectra of the pyridine-2,5-dicarboxylic acid (H2PDC) and Zr-UiO-66-PDC samples. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. 2019. [Link]

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Structure-activity relationship of substituted pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide on the structure-activity relationship (SAR) of substituted pyrido[2,3-b]pyrazines.

Executive Summary: The Pyrido[2,3-b]pyrazine Scaffold

As a Senior Application Scientist evaluating heterocyclic pharmacophores, I frequently encounter the pyrido[2,3-b]pyrazine core. This nitrogen-rich, electron-deficient fused bicyclic system is a "privileged scaffold" in drug discovery. Its bioisosteric resemblance to pteridines and purines allows it to act as a highly effective ATP-competitive inhibitor.

This guide objectively compares the performance of various substitution patterns (at the C2, C3, C6, and C7 positions) across different biological targets—specifically kinases (EGFR, PI3K/mTOR) and cholinesterases (AChE/BChE). By understanding the causality behind these structural modifications, drug development professionals can rationally design highly selective therapeutics[1].

Mechanistic Grounding: The Causality of SAR Vectors

The efficacy of pyrido[2,3-b]pyrazines stems from their ability to form critical hydrogen bonds with the backbone amides of the target protein's hinge region. However, affinity and selectivity are entirely dictated by the peripheral substitutions.

  • C2 Position (The Gatekeeper Vector): Experimental data consistently shows that the C2 position must remain unsubstituted for optimal kinase inhibition. Bulky groups at C2 cause severe steric clashes with the gatekeeper residues (e.g., Thr790 in EGFR or Ile848 in PI3Kα), abolishing binding affinity.

  • C3 Position (The Solvent Front): Substitutions here project outward toward the solvent-exposed interface or into adjacent specificity pockets. The introduction of aryl or heteroaryl groups (e.g., 2,3-dihydro-1,4-benzodioxin-6-yl) significantly enhances target residence time through π−π stacking interactions.

  • C6 and C7 Positions (The Hydrophobic Pocket): These vectors are directed into the deep hydrophobic pocket of the ATP-binding site. Substituting the C7 position with nitrogen-containing [5+6] fused ring systems (like 1H-indol-5-yl) or the C6 position with urea/carbamate motifs drastically increases potency against lipid kinases (PI3K) and mutant tyrosine kinases[2].

SAR_Map Core Pyrido[2,3-b]pyrazine Core Scaffold C2 C2 Position (Must be Unsubstituted) Core->C2 Vector 1 C3 C3 Position (Solvent Front / Specificity) Core->C3 Vector 2 C6_C7 C6 / C7 Positions (Hydrophobic Pocket) Core->C6_C7 Vector 3 Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N1/N4/N8 Acceptors Gatekeeper Gatekeeper Residue (Steric Clash Avoidance) C2->Gatekeeper Bulky groups cause clash Affinity Enhanced Affinity & Isoform Selectivity C3->Affinity Aryl/Heteroaryl groups C6_C7->Affinity Indolyl / Urea motifs

Logical SAR map illustrating the structural vectors of the pyrido[2,3-b]pyrazine scaffold.

Comparative Performance Data

To objectively evaluate the versatility of this scaffold, we must compare how specific structural alternatives perform against distinct biological targets. The table below synthesizes quantitative experimental data from leading SAR studies.

Compound AlternativeSubstitution PatternPrimary TargetPerformance Metric ( IC50​ / EC50​ )Key Structural Advantage
Compound 33m C2: UnsubstitutedC3: 2,3-dihydro-1,4-benzodioxin-6-ylC7: 1H-indol-5-ylEGFR (Erlotinib-Resistant PC9-ER cells) EC50​ = 0.15 µMThe C7 indole NH acts as a critical hydrogen bond donor, overcoming the T790M resistance mutation.
Compound 6n [1]C3: 3'-nitrophenylAChE / BChE (Dual Inhibitor)AChE IC50​ = 0.466 µMBChE IC50​ = 1.89 µMThe nitro group enhances electron withdrawal, strengthening dipole-dipole interactions in the catalytic gorge.
Compound 6c [1]C3: 3'-methylphenylBChE (Selective)BChE IC50​ = 0.583 µMThe methyl group provides steric bulk that fits preferentially into the larger BChE acyl-binding pocket.
Compound 7b [3]C3: Substituted Aryl (via Suzuki coupling)KRAS / TNF- α Binding Energy = -8.2 kcal/molForms four strong hydrogen bonds (Asn116, Lys117, Asp119, Ser145) stabilizing the inactive KRAS conformation.
Patent Example [2]C6: Urea / Carbamate derivativesPI3K / mTOR (Lipid Kinases)Low nanomolar rangeThe urea motif acts as a bidentate hydrogen bond donor/acceptor, locking the activation loop.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow self-validating workflows. Below are the field-proven methodologies for generating and testing these derivatives.

Protocol A: Regioselective Synthesis via Hinsberg Condensation

The most robust method for constructing the pyrido[2,3-b]pyrazine core is the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound.

  • Causality Check: When using an asymmetrical 1,2-dicarbonyl, two regioisomers (C2 vs. C3 substituted) will form. The choice of solvent and pH dictates the thermodynamic vs. kinetic control of this reaction.

  • Preparation: Dissolve 1.0 equivalent of 2,3-diaminopyridine and 1.1 equivalents of the corresponding 1,2-dicarbonyl compound in glacial acetic acid (0.2 M concentration).

    • Why Acetic Acid? It acts simultaneously as a solvent and a mild acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating Schiff base formation[4].

  • Reflux: Heat the mixture to 85°C – 100°C under an inert nitrogen atmosphere for 12–24 hours. Monitor reaction completion via TLC (Eluent: EtOAc/Hexane 1:1).

  • Isolation & Regioisomer Separation: Cool the mixture to room temperature and pour over crushed ice. Neutralize with saturated NaHCO3​ . Extract with dichloromethane (3 x 50 mL).

  • Validation: Separate the resulting regioisomers using flash column chromatography. Confirm the exact substitution pattern (C2 vs C3) using 2D-NMR (HMBC/HSQC), as the chemical shifts of the pyridine protons will uniquely couple to the newly formed pyrazine ring.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To validate the biological efficacy of the synthesized compounds, a luminescent ADP detection assay is utilized. This protocol is a self-validating system because it directly measures the enzymatic byproduct (ADP) rather than relying on downstream phenotypic markers.

  • Enzyme Setup: Incubate the target kinase (e.g., PI3Kα) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Add the pyrido[2,3-b]pyrazine derivative in a 10-point 3-fold serial dilution (ranging from 10 µM to 0.5 nM).

  • Substrate Addition: Initiate the reaction by adding ultra-pure ATP and the specific lipid/peptide substrate.

    • Critical Parameter: The ATP concentration must be set exactly at the apparent Km​ of the kinase. Why? If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC50​ . If too low, the assay lacks physiological relevance.

  • Detection: After 60 minutes, add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Read the luminescence signal, which is directly proportional to the ADP produced. Calculate the IC50​ using a 4-parameter logistic curve fit.

Workflow Step1 1. Hinsberg Condensation (2,3-Diaminopyridine + 1,2-Dicarbonyl) Step2 2. Regioisomer Separation (Chromatography/Crystallization) Step1->Step2 Acetic Acid, Reflux Step3 3. Structural Elucidation (NMR, HRMS, X-ray) Step2->Step3 Pure Isomer Step4 4. In Vitro Profiling (Enzyme Inhibition Assays) Step3->Step4 Confirmed Structure

Step-by-step experimental workflow for the synthesis and validation of pyrido[2,3-b]pyrazines.

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, Semmelweis University. Available at: [Link]

  • Syntheses, cholinesterases inhibition, and molecular docking studies of pyrido[2,3-b]pyrazine derivatives. PubMed, National Institutes of Health (NIH). Available at:[Link]

  • Pyridopyrazines and their use as modulators of kinases (US8217042B2).Google Patents.
  • Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. Institut Kimia Malaysia (IKM). Available at:[Link]

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Assessing the purity of synthesized 2,6-Dichloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Synthesized 2,6-Dichloropyrido[2,3-b]pyrazine: An Orthogonal Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of accurately determining the purity of halogenated heteroaromatic intermediates. 2,6-Dichloropyrido[2,3-b]pyrazine (CAS 70395-76-5) is a critical bicyclic building block used in the synthesis of advanced therapeutics, including kinase inhibitors. However, its synthesis often yields closely related regioisomers (such as 3,6-dichloropyrido[2,3-b]pyrazine) and leaves behind trace inorganic salts or residual solvents.

Relying on a single analytical method for purity assessment can lead to catastrophic downstream failures in drug development. Therefore, establishing a self-validating, orthogonal analytical framework is non-negotiable. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H qNMR), demonstrating why their combined use is the gold standard for purity validation [1] [2].

The Orthogonal Paradigm: Causality in Analytical Selection

To understand why we must use both methods, we must look at the physical causality behind how they detect molecules:

  • HPLC-UV (Relative Purity): Separates compounds based on their partition coefficient between a stationary and mobile phase, detecting them via UV absorbance. The flaw: Halogenated pyrazines exhibit distinct UV chromophores. Relying solely on Area % assumes all impurities have the same Relative Response Factor (RRF) as the main product, which is rarely true. Furthermore, HPLC is blind to UV-transparent impurities (e.g., inorganic salts, water).

  • 1H qNMR (Absolute Purity): Measures the absolute mass fraction of a compound. The advantage: The integrated signal area of a specific nucleus is directly proportional to the molar concentration of that nucleus. By comparing this to an internal standard, we achieve absolute quantification independent of chromophores [2].

Purity Assessment Workflow

The following diagram illustrates the logical flow of our orthogonal purity assessment.

PurityWorkflow Start 2,6-Dichloropyrido[2,3-b]pyrazine (Synthesized Batch) HPLC HPLC-UV Analysis (Relative Area %) Start->HPLC qNMR 1H qNMR Analysis (Absolute Mass %) Start->qNMR SST System Suitability Test (USP <621>) HPLC->SST Validates Compare Orthogonal Data Reconciliation HPLC->Compare Trace Impurities Calib Internal Standard (e.g., Maleic Acid) qNMR->Calib Validates qNMR->Compare Absolute Purity Result Validated Purity Certificate Compare->Result Cross-verified

Orthogonal purity assessment workflow combining HPLC-UV and qNMR methodologies.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, a protocol must prove its own validity during execution. Below are the optimized methodologies for assessing 2,6-Dichloropyrido[2,3-b]pyrazine.

Method A: HPLC-UV Trace Impurity Profiling

We utilize a reverse-phase gradient method. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is a deliberate choice: it suppresses the ionization of the basic pyrazine nitrogens and masks residual silanols on the stationary phase, preventing peak tailing.

Step-by-Step Protocol:

  • System Suitability Testing (SST): Before analyzing the sample, inject a resolution standard containing both 2,6-dichloro and 3,6-dichloro regioisomers. According to USP <621> guidelines [1], the system is only validated if the resolution ( Rs​ ) between these critical pairs is > 2.0 and the tailing factor ( Tf​ ) is < 1.5.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of Acetonitrile (HPLC grade).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA). Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm.

  • Data Acquisition: Integrate all peaks with an area > 0.05% of the main peak. Calculate relative purity via Area %.

Method B: 1H qNMR Absolute Mass Fraction

For qNMR, the selection of the Internal Standard (IS) and the relaxation delay ( D1​ ) are the two pillars of accuracy. We select Maleic acid as the IS because its singlet resonance (~6.3 ppm in DMSO- d6​ ) sits in a clean spectral window, completely isolated from the aromatic protons of 2,6-Dichloropyrido[2,3-b]pyrazine (>7.5 ppm).

Step-by-Step Protocol:

  • T1 Inversion-Recovery Experiment (Self-Validation): Before quantification, measure the longitudinal relaxation time ( T1​ ) of both the analyte and the IS.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to strictly 5×T1​ of the slowest relaxing proton. Causality: This guarantees >99.3% magnetization recovery between pulses. Failing to do this will result in truncated signals and artificially skewed purity calculations [2].

  • Sample Preparation: Accurately weigh ~10.0 mg of 2,6-Dichloropyrido[2,3-b]pyrazine and ~5.0 mg of certified Maleic acid (TraceCERT®) into the same vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO- d6​ .

  • Data Acquisition: Acquire 1H NMR at 400 MHz (or higher) with a 90° pulse angle, 64 scans, and the optimized D1​ .

  • Calculation: Calculate absolute mass fraction using the standard qNMR equation, comparing the integral of the pyrazine aromatic proton against the maleic acid singlet.

Comparative Experimental Data & Mechanistic Insights

Below is representative data from a synthesized batch of 2,6-Dichloropyrido[2,3-b]pyrazine, analyzed using both validated protocols.

Analytical MethodMain Peak (2,6-isomer)Impurity A (3,6-isomer)Impurity B (Starting Material)Unidentified / Inert Matter
HPLC-UV (254 nm) 98.50% (Area)1.20%0.30%Not Detected
1H qNMR (Absolute) 95.20% (Mass)0.85%0.25%3.70% (Inorganic salts/H₂O)
Data Interpretation: Resolving the Discrepancy

At first glance, the HPLC data suggests a highly pure compound (98.50%). However, qNMR reveals the absolute purity is significantly lower (95.20%). Why does this happen?

  • The "Invisible" Mass: The 3.70% gap is primarily due to UV-transparent impurities—likely residual silica gel from column chromatography or trapped moisture/solvents from the final crystallization step. HPLC cannot detect these, artificially inflating the Area % of the main peak.

  • Molar Absorptivity Bias: Notice that HPLC reports Impurity A at 1.20%, while qNMR quantifies it at 0.85%. This indicates that the 3,6-dichloro regioisomer has a higher molar absorptivity (extinction coefficient) at 254 nm than the 2,6-dichloro product. HPLC overestimates its presence.

Conclusion

For researchers developing pharmaceutical intermediates, relying solely on HPLC-UV for purity assessment is a dangerous pitfall. While HPLC remains unmatched for separating and profiling trace organic impurities, it cannot provide the absolute mass fraction. By establishing a self-validating orthogonal workflow—using USP <621> compliant HPLC alongside rigorously calibrated 1H qNMR—scientists can guarantee the structural and quantitative integrity of 2,6-Dichloropyrido[2,3-b]pyrazine before it advances into complex catalytic cross-coupling reactions.

References

  • Title: Are You Sure You Understand USP <621>? (Overview of United States Pharmacopeia Chromatography Guidelines) Source: LCGC International URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: Journal of Medicinal Chemistry (via National Center for Biotechnology Information / PMC) URL: [Link]

Safety Operating Guide

A Guide to the Proper Disposal of 2,6-Dichloropyrido[2,3-b]pyrazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The compound 2,6-Dichloropyrido[2,3-b]pyrazine is a crucial heterocyclic building block in medicinal chemistry and materials science. However, its chlorinated nature necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. 2,6-Dichloropyrido[2,3-b]pyrazine is a reactive compound with a distinct hazard profile that dictates all handling and disposal precautions. The primary risks are associated with direct contact, inhalation, and its environmental impact.

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity, Oral H302: Harmful if swallowed[1]Ingestion can lead to significant health issues. Strict hygiene practices are mandatory.
Skin Corrosion/Irritation H315: Causes skin irritation[1][2][3]Direct contact with skin must be avoided through appropriate personal protective equipment (PPE).
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][2][3]Chemical splashes can cause severe eye damage. Mandatory eye protection is required.
Specific Target Organ Toxicity H335: May cause respiratory irritation[1][2][3]The compound, likely a solid, can form dust that irritates the respiratory system if inhaled.
Skin Sensitization H317: May cause an allergic skin reaction[1]Repeated skin contact may lead to sensitization, causing an allergic reaction upon subsequent exposures.
Hazardous to the Aquatic Environment H412: Harmful to aquatic life with long lasting effects[1]Improper disposal can lead to environmental contamination, harming aquatic ecosystems. This underscores the prohibition of drain disposal.

Pre-Disposal Safety Protocols: PPE and Handling

Before any disposal procedure begins, establishing a robust safety barrier through Personal Protective Equipment (PPE) is non-negotiable. The causality is simple: preventing exposure eliminates risk.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5]Protects against accidental splashes of solutions or contact with airborne dust particles, preventing serious eye irritation.[2][3]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile). Gloves must be inspected before use.[1][2]Provides a barrier against skin contact, which can cause irritation and potential allergic reactions.[1][2]
Body Protection A lab coat or impervious clothing.[2]Prevents contamination of personal clothing and minimizes skin exposure from spills.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[1][2] If dust formation is unavoidable, a NIOSH-approved respirator is necessary.[1]Mitigates the risk of inhaling dust particles, which can cause respiratory irritation.[2][3]

Safe Handling Practices:

  • Minimize Waste Generation: Only measure out the quantity of the chemical needed for your procedure.

  • Avoid Dust Formation: Handle the solid compound carefully to prevent it from becoming airborne.[1][2]

  • Work Area: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[2][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[1][4]

Step-by-Step Disposal Protocol

The disposal of 2,6-Dichloropyrido[2,3-b]pyrazine must be managed as hazardous waste from the point of generation to its final destruction.[3][6] Adherence to local, state, and federal regulations is mandatory.[6][7]

Step 1: Waste Segregation (The Principle of Isolation) All waste streams containing 2,6-Dichloropyrido[2,3-b]pyrazine must be kept separate from other laboratory waste. Specifically, it must be collected in a container designated for halogenated organic waste .[8][9]

  • Causality: Halogenated compounds require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases (e.g., HCl).[2] Mixing with non-halogenated waste complicates the disposal process, increases costs, and can create unforeseen chemical hazards.[8]

Step 2: Containerization (The Principle of Containment)

  • Primary Waste: Place any unreacted or waste 2,6-Dichloropyrido[2,3-b]pyrazine directly into a designated, compatible hazardous waste container.[1][2] The container must be made of a material that will not react with the chemical.

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "2,6-Dichloropyrido[2,3-b]pyrazine".

    • Associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • Closure: Keep the waste container tightly sealed at all times, except when actively adding waste.[3][8] This prevents the release of vapors and protects against spills.

Step 3: Decontamination of Empty Containers (The Principle of Thoroughness) Empty containers that once held 2,6-Dichloropyrido[2,3-b]pyrazine are also considered hazardous waste and must be decontaminated or disposed of properly.[2]

  • Procedure: A common and effective method is the "triple rinse."

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate is heavily contaminated and must be collected as halogenated hazardous waste.[10]

    • Collect the second and third rinses in the same hazardous waste container.

    • After triple rinsing, the container may be managed as non-hazardous waste, but only after defacing the original label. Consult your institution's specific guidelines.

Step 4: Management of Contaminated Materials Any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves, wipes) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of along with the primary chemical waste.[8]

Step 5: Final Disposal (The Principle of Compliance) The ultimate disposal of 2,6-Dichloropyrido[2,3-b]pyrazine must be conducted by a licensed and approved hazardous waste disposal company.[2][3]

  • Methodology: The standard and preferred method for chlorinated organic compounds is incineration in a facility equipped with an afterburner and scrubber.[2] This process ensures the complete destruction of the organic molecule and captures the resulting hydrogen chloride (HCl) gas, preventing its release into the atmosphere.

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain.[2][10] It is harmful to aquatic life and can damage wastewater treatment systems.[1]

    • DO NOT dispose of this chemical in the regular trash.[10]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Clear the immediate area of all personnel and inform your supervisor or laboratory safety officer.

  • Control and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear Full PPE: Before cleanup, don all appropriate PPE as outlined in Section 2.

  • Contain and Clean:

    • For a solid spill, carefully sweep or scoop the material to avoid generating dust.[1][2]

    • Use an inert absorbent material for any solutions.

    • Place all spilled material and cleanup debris into a sealable, properly labeled container for disposal as hazardous waste.[1][3]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the logical pathway for the safe management and disposal of 2,6-Dichloropyrido[2,3-b]pyrazine waste.

G cluster_prep Preparation & Collection cluster_handling Interim Management cluster_final Final Disposition start Waste Generated (Unused chemical, contaminated items) segregate Step 1: Segregate Waste (Isolate as Halogenated Organic Waste) start->segregate container Step 2: Select & Label Container (Compatible, Sealed, Clearly Labeled) segregate->container collect Collect Waste (Add to designated container) container->collect decon Step 3: Decontaminate Empties (Triple rinse, collect rinseate) collect->decon spill Spill Occurs spill_cleanup Emergency Spill Protocol (Contain, Clean, Collect as Waste) spill->spill_cleanup spill_cleanup->collect storage Store Securely (Satellite Accumulation Area) decon->storage pickup Step 5: Arrange Pickup (Contact Licensed Waste Vendor) storage->pickup end Final Disposal (High-Temperature Incineration) pickup->end

Sources

Personal protective equipment for handling 2,6-Dichloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Advanced Laboratory Safety & Handling Protocol for 2,6-Dichloropyrido[2,3-b]pyrazine

As drug development increasingly relies on complex heterocyclic scaffolds for kinase inhibition and targeted therapeutics, 2,6-Dichloropyrido[2,3-b]pyrazine (CAS: 70395-76-5) has emerged as a critical synthetic building block[1]. With a molecular weight of 200.02 g/mol and the formula C7H3Cl2N3, this compound is highly valued for its reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[2].

However, the very electrophilicity that makes it synthetically useful also renders it hazardous to biological tissues. As a Senior Application Scientist, I mandate that handling this compound requires moving beyond basic compliance; it requires a mechanistic understanding of its chemical risks to ensure absolute laboratory safety.

Mechanistic Hazard Assessment (The "Why")

Standard safety data for halogenated pyrido-pyrazines classify them under several key hazard statements, notably H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

To handle this safely, you must understand the causality behind these hazards:

  • Electrophilic Reactivity: The electron-deficient nature of the pyrido-pyrazine core, exacerbated by two electron-withdrawing chlorine atoms, makes this molecule highly reactive toward biological nucleophiles (e.g., thiol groups in cysteine residues). Unprotected exposure can lead to rapid protein adduction, manifesting as severe contact dermatitis or respiratory sensitization.

  • Particulate Aerosolization: As a finely milled solid powder, the compound poses a significant inhalation risk[4]. Micro-particulates can easily become airborne during weighing, directly interacting with the moist mucosal membranes of the respiratory tract where the compound rapidly dissolves and reacts.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, the following PPE is non-negotiable. Do not substitute materials without consulting Environmental Health and Safety (EHS).

PPE CategorySpecificationMechanistic Justification
Eye Protection Snug-fitting, indirect-vented safety goggles or full face shield.Prevents airborne dust from reacting with the aqueous environment of the cornea, which would cause immediate, severe irritation[3]. Standard safety glasses leave the top and sides exposed to aerosols.
Hand Protection Double-gloved Nitrile (minimum 0.11 mm thickness).Nitrile provides excellent resistance to halogenated organics. Double-gloving ensures the primary barrier remains intact against micro-tears, preventing dermal SNAr reactions.
Body Protection Flame-retardant, fully buttoned lab coat; closed-toe non-porous shoes.Prevents particulate accumulation on personal clothing and subsequent chronic exposure.
Respiratory N95/P100 particulate respirator (if engineering controls fail).While handling inside a fume hood is mandatory, a respirator provides a secondary defense against aerosolized fine powders[4].

Operational Workflow & Engineering Controls

Do not rely on PPE alone; engineering controls are your primary defense. Every protocol described here is a self-validating system designed to catch failures before they result in exposure.

Step-by-Step Handling Protocol:

  • Engineering Control Verification: Before opening the reagent bottle, verify the chemical fume hood has a minimum face velocity of 80-100 feet per minute (fpm). Self-Validation: Check the digital monitor; if the alarm sounds or velocity drops below 80 fpm, abort the procedure.

  • Anti-Static Preparation: Place an anti-static weigh boat on the balance. Halogenated powders often carry static charges, causing them to "jump" and aerosolize when manipulated with metal spatulas. Use a static ionizer if available.

  • Transfer & Solubilization: When dissolving 2,6-Dichloropyrido[2,3-b]pyrazine in common organic solvents (e.g., DMSO, DMF), add the solvent slowly. Keep the sash as low as possible to protect against unexpected splashing.

  • Decontamination & Self-Validation Check: Wipe down the balance and surrounding hood area with a damp paper towel (using ethanol, followed by water) immediately after use. Self-Validation: Before removing your gloves, inspect the outer nitrile layer for any discoloration or micro-tears. If none are present, the primary barrier held. Remove the outer gloves inside the hood, then wash your hands immediately after removing the inner layer.

Spill Mitigation and Disposal Plan

A robust safety protocol requires a pre-planned response to operational failures.

  • Spill Response: Never dry sweep. Dry sweeping aerosolizes the reactive powder, exponentially increasing inhalation risks. Cover the spill with damp absorbent pads to suppress dust. Carefully scoop the material into a dedicated, sealable hazardous waste container.

  • Disposal: The compound and any contaminated materials (including gloves, weigh boats, and wipes) must be classified as Halogenated Organic Waste [2]. Do not mix with aqueous or non-halogenated waste streams, as this complicates incineration processes and violates environmental regulations.

Visualizations of Safety Workflows

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing inside Enclosed Balance Start->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Spill Spill Detected? Transfer->Spill CleanUp Wet Wipe Down (No Dry Sweeping) Spill->CleanUp Yes Dispose Halogenated Waste Disposal Spill->Dispose No CleanUp->Dispose

Caption: Operational workflow and engineering controls for handling 2,6-Dichloropyrido[2,3-b]pyrazine.

HazardPathway Chem 2,6-Dichloropyrido [2,3-b]pyrazine Exp Exposure Route (Skin/Inhalation) Chem->Exp React SNAr Reactivity with Biological Nucleophiles Exp->React Mitigate Blocked by Nitrile Gloves & Fume Hood Exp->Mitigate Prevention Tox Cellular Irritation & Sensitization React->Tox

Caption: Mechanistic pathway of chemical toxicity and targeted PPE interventions.

References

  • Title: 2,6-dichloropyrido[2,3-b]pyrazine - CAS 70395-76-5 Chemical Properties Source: Molaid Chemical Database URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.